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  • Product: N5-Acetyl-N2-Fmoc-L-Ornithine
  • CAS: 172690-48-1

Core Science & Biosynthesis

Foundational

N5-Acetyl-N2-Fmoc-L-Ornithine: Chemical Architecture and Applications in Peptide Engineering

Introduction & Molecular Architecture N5-Acetyl-N2-Fmoc-L-Ornithine , commonly abbreviated as Fmoc-Orn(Ac)-OH , is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

N5-Acetyl-N2-Fmoc-L-Ornithine , commonly abbreviated as Fmoc-Orn(Ac)-OH , is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). Structurally, it is a homologue of lysine—shorter by one methylene group—featuring an acetylated δ -amine (N5) and an Fmoc-protected α -amine (N2).

For drug development professionals and synthetic chemists, Fmoc-Orn(Ac)-OH serves as a critical building block for engineering peptides that mimic post-translational modifications (PTMs), specifically lysine acetylation. By utilizing the shorter ornithine side chain, researchers can probe the spatial and steric requirements of epigenetic reader domains, such as bromodomains and histone deacetylases (HDACs).

Quantitative Chemical Properties

The foundational physical and chemical parameters of Fmoc-Orn(Ac)-OH are summarized below, providing the necessary metrics for stoichiometric calculations and analytical validation, as detailed by .

PropertyValue
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid
CAS Number 172690-48-1
Molecular Weight 396.44 g/mol
Molecular Formula C22H24N2O5
Exact Mass 396.1685 Da
LogP 2.87
Density 1.3 ± 0.1 g/cm³

Mechanistic Role in Peptide Synthesis: Orthogonal Protection

The utility of Fmoc-Orn(Ac)-OH relies on a strict orthogonal protection strategy . In SPPS, orthogonality ensures that specific protecting groups can be removed under distinct chemical conditions without affecting others.

The α -amine is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group, which is base-labile and cleaved using a secondary amine (e.g., 20% piperidine). Conversely, the δ -amine is protected by an Acetyl (Ac) group. Unlike standard side-chain protecting groups (such as Boc or Pbf) which are acid-labile and removed during final Trifluoroacetic acid (TFA) cleavage, the acetyl group is acid-stable. This causality allows the acetyl modification to remain permanently attached to the ornithine side chain in the final cleaved peptide.

OrthogonalProtection Orn Fmoc-Orn(Ac)-OH Core Scaffold AlphaAmino N2-Fmoc Group (Base Labile) Orn->AlphaAmino Protects u03B1-amine DeltaAmino N5-Acetyl Group (Acid Stable) Orn->DeltaAmino Protects u03B4-amine Carboxyl C-Terminus (Free Acid) Orn->Carboxyl Reactive site for coupling Deprotect 20% Piperidine/DMF (Deprotection) AlphaAmino->Deprotect Cleaved by Coupling HATU/DIPEA (Activation) Carboxyl->Coupling Activated by

Fig 1: Orthogonal protection strategy of Fmoc-Orn(Ac)-OH in peptide synthesis.

Biological Significance of the N5-Acetyl Modification

Beyond its utility as a synthetic mimic, the core moiety—N5-Acetyl-L-ornithine —is a naturally occurring metabolite with profound biological significance.

  • Microbial Pathogenicity & Probiotics: Metabolomic profiling has revealed that specific bacterial strains exhibit unique extracellular metabolomes. For instance, the widely utilized probiotic Escherichia coli strain Nissle 1917 secretes N5-acetylornithine, a trait that distinguishes it from phylogenetically related pathogenic strains, suggesting a role in modulating the enteric microbiota .

  • Plant Defense Mechanisms: In Arabidopsis thaliana, the enzyme L-ornithine N5-acetyltransferase (NATA1) specifically converts ornithine to N5-acetylornithine. This enzymatic pathway is upregulated in response to jasmonic acid and plays a direct role in plant defense responses against pathogens .

  • Metabolic Biomarker: As cataloged by , N5-acetylornithine serves as an intermediate in arginine biosynthesis and is actively studied as a biomarker in urea cycle disorders.

Self-Validating Experimental Protocol: SPPS Workflow

To successfully incorporate Fmoc-Orn(Ac)-OH into a peptide sequence, the coupling environment must be highly optimized. Because the acetylated side chain can introduce localized steric hindrance, standard carbodiimide chemistry (e.g., DIC/Oxyma) may yield incomplete reactions. The following protocol utilizes HATU/DIPEA to ensure maximum coupling efficiency.

Optimized Coupling Conditions
ParameterReagent / ConditionRationale (Causality)
Amino Acid Fmoc-Orn(Ac)-OH (3.0 - 5.0 eq)Excess stoichiometry drives the reaction to completion.
Activator HATU (2.9 - 4.9 eq)Forms a highly reactive O-At ester, overcoming steric bulk.
Base DIPEA (6.0 - 10.0 eq)Deprotonates the carboxylic acid to initiate activation.
Solvent Anhydrous DMFProvides optimal resin swelling and reagent solubility.
Time & Temp 45-60 mins at 25°CMaximizes yield while preventing unwanted epimerization.
Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning each critical phase contains a verification step to prevent the propagation of errors (deletion sequences).

  • Resin Swelling:

    • Action: Suspend the chosen resin (e.g., Rink Amide for C-terminal amides) in a 1:1 mixture of DMF/DCM for 30 minutes.

    • Causality: Solvating the polystyrene or PEG matrix expands the polymer network, exposing the maximum number of reactive amine sites for subsequent coupling.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

    • Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, triggering an E1cB elimination mechanism that removes the Fmoc group as dibenzofulvene.

  • Activation and Coupling:

    • Action: Pre-activate Fmoc-Orn(Ac)-OH with HATU and DIPEA in DMF for 2 minutes. Add the cocktail to the resin and agitate for 45–60 minutes.

    • Causality: Pre-activation converts the inert carboxylic acid into an active ester, allowing rapid nucleophilic attack by the resin-bound free amine.

  • Quality Control (The Self-Validation Step):

    • Action: Perform a Kaiser (Ninhydrin) Test on a few resin beads.

    • Causality: A negative result (yellow beads/solution) confirms that all free amines have been successfully coupled. A positive result (blue beads) indicates incomplete coupling, triggering an immediate re-coupling step before proceeding.

  • Global Cleavage:

    • Action: Treat the final peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: TFA cleaves the peptide from the solid support and removes acid-labile protecting groups from other amino acids. The N5-acetyl group on the ornithine remains completely intact, yielding the desired modified peptide.

SPPSWorkflow Step1 1. Resin Swelling DMF / DCM Step2 2. Fmoc Deprotection 20% Piperidine Step1->Step2 Step3 3. Coupling Fmoc-Orn(Ac)-OH + HATU Step2->Step3 Step4 4. Washing & QC Kaiser Test Step3->Step4 Step4->Step2 Elongation (Next AA) Step5 5. Global Cleavage TFA Cocktail Step4->Step5 Final Cleavage

Fig 2: Step-by-step SPPS workflow integrating Fmoc-Orn(Ac)-OH coupling.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized peptide, post-cleavage validation is mandatory.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): The introduction of the acetyl group neutralizes the positive charge normally present on an ornithine or lysine side chain. This increases the hydrophobicity of the peptide, resulting in a distinct, predictable rightward shift (longer retention time) on a C18 column compared to its non-acetylated counterpart.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): The presence of the N5-acetyl modification is confirmed by a mass shift of +42 Da (the exact mass of the acetyl group minus one proton) relative to the unmodified ornithine-containing peptide.

References

  • Title: Fmoc-Orn(Ac)-OH | CAS#:172690-48-1 Source: Chemsrc URL: [Link]

  • Title: Substantial Extracellular Metabolic Differences Found Between Phylogenetically Closely Related Probiotic and Pathogenic Strains of Escherichia coli Source: Frontiers in Microbiology URL: [Link]

  • Title: L-ornithine N5-acetyltransferase NATA1 - Arabidopsis thaliana (Mouse-ear cress) Source: UniProt URL: [Link]

  • Title: N5-Acetyl-L-ornithine | C7H14N2O3 | CID 193343 Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

Solvation Dynamics of N5-Acetyl-N2-Fmoc-L-Ornithine: An Application Scientist’s Guide

Executive Summary In solid-phase peptide synthesis (SPPS) and advanced drug development, the physicochemical behavior of protected amino acid building blocks dictates the efficiency, yield, and purity of the final peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS) and advanced drug development, the physicochemical behavior of protected amino acid building blocks dictates the efficiency, yield, and purity of the final peptide. N5-Acetyl-N2-Fmoc-L-Ornithine (CAS: 172690-48-1), commonly abbreviated as Fmoc-Orn(Ac)-OH, presents a unique solvation challenge. As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a thermodynamic equilibrium that must be manipulated to optimize coupling kinetics. This whitepaper deconstructs the structural causality behind Fmoc-Orn(Ac)-OH’s solubility in organic solvents, provides a comprehensive quantitative matrix, and establishes a self-validating protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Mechanics

The solubility profile of Fmoc-Orn(Ac)-OH is governed by two competing structural domains:

  • The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl moiety is highly planar and lipophilic. In solution, these fluorenyl rings have a strong thermodynamic drive to undergo intermolecular π−π stacking, which promotes aggregation and precipitation[1].

  • The Acetylated Ornithine Side Chain: The N5-acetyl group introduces localized polarity. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor.

To achieve the high concentrations required for efficient SPPS coupling (typically 0.2 M to 0.5 M), a solvent must possess sufficient polarity and hydrogen-bond-disrupting capability to overcome both the π−π stacking of the Fmoc group and the intermolecular hydrogen bonding of the acetylated side chain[]. This causality perfectly explains why polar aprotic solvents dominate SPPS workflows, while protic or purely non-polar solvents fail to solvate the monomer effectively.

Solubility_Mechanics Start Fmoc-Orn(Ac)-OH Solvent Selection PolarAprotic Polar Aprotic Solvents (DMF, NMP, DMSO) Start->PolarAprotic Disrupts H-Bonds & π-π Stacking Halogenated Halogenated Solvents (DCM, Chloroform) Start->Halogenated Partial Solvation Protic Protic / Aqueous (Water, Methanol) Start->Protic Hydrophobic Exclusion HighSol High Solubility (>0.5 M) Ideal for SPPS PolarAprotic->HighSol ModSol Moderate Solubility (~0.1 M) Requires Co-solvent Halogenated->ModSol LowSol Insoluble (<0.01 M) Unsuitable for Coupling Protic->LowSol

Figure 1: Solvation mechanics and decision matrix for Fmoc-Orn(Ac)-OH in various solvent classes.

Quantitative Solubility Matrix

The following table synthesizes the solubility behavior of Fmoc-Orn(Ac)-OH across standard laboratory solvents. In SPPS, maintaining a homogeneous solution during the activation and coupling phases is critical to prevent the formation of deletion sequences[].

SolventDielectric Constant ( ε )Estimated SolubilitySPPS SuitabilityMechanistic Notes
N,N-Dimethylformamide (DMF) 36.7> 0.5 M ExcellentThe industry standard. High dipole moment effectively disrupts both Fmoc π -stacking and side-chain H-bonding[].
N-Methyl-2-pyrrolidone (NMP) 32.2> 0.5 M ExcellentSuperior solvating power for highly aggregated or "difficult" peptide sequences due to its bulky, non-planar structure.
Dimethyl Sulfoxide (DMSO) 46.7> 0.3 M GoodExcellent solubility, but highly hygroscopic. Moisture ingress can hydrolyze active esters during coupling.
Dichloromethane (DCM) 9.1~ 0.1 M ModerateCannot fully disrupt H-bonding networks on its own. Often used in a 1:1 binary mixture with DMF to balance resin swelling and solvation[3].
Methanol (MeOH) 32.7< 0.05 M PoorProtic nature interferes with coupling reagents (e.g., forming methyl esters) and poorly solvates the Fmoc group.
Water 80.1Insoluble UnsuitableComplete hydrophobic exclusion. Requires high concentrations of surfactants (e.g., Tween 80) to force micellar dispersion[4].

SPPS Workflow Integration

In a standard automated peptide synthesizer, the solubility of Fmoc-Orn(Ac)-OH becomes the rate-limiting physical parameter during the Amino Acid Activation phase. If the building block precipitates upon the addition of coupling reagents (like DIC/Oxyma or HATU/DIPEA), the effective molarity drops, leading to sluggish kinetics and incomplete couplings.

SPPS_Workflow A Resin Swelling (DCM / DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Solvent Wash (DMF) B->C D Amino Acid Activation (Fmoc-Orn(Ac)-OH in DMF) C->D E Peptide Coupling (High Concentration Req.) D->E Critical Solvation Phase F Capping & Wash (DMF) E->F F->B Next Cycle

Figure 2: SPPS workflow highlighting the critical solvation phase for Fmoc-Orn(Ac)-OH.

Experimental Protocol: Self-Validating Solubility Determination

To ensure trustworthiness and reproducibility, a simple visual check for solubility is insufficient. Micro-precipitates can remain suspended, leading to false-positive solubility readings that later cause microfluidic blockages in automated synthesizers.

The following protocol utilizes a Self-Validating Gravimetric-HPLC System . It pairs a physical saturation method with an orthogonal analytical validation (HPLC) and a chemical integrity check (Karl Fischer)[1].

Materials Required:
  • Fmoc-Orn(Ac)-OH powder (Purity 98%)[5]

  • Target Solvents (Anhydrous grade, e.g., DMF, NMP, DCM)

  • Thermostatic shaker & Benchtop Centrifuge

  • RP-HPLC system (C18 column, 254 nm UV detector)

  • Karl Fischer (KF) Titrator

Step-by-Step Methodology:
  • Gravimetric Over-Saturation: Accurately weigh 200 mg of Fmoc-Orn(Ac)-OH into a 2.0 mL low-bind Eppendorf tube.

  • Solvent Addition: Add exactly 500 µL of the target anhydrous solvent to target a theoretical concentration of ~1.0 M (intentionally exceeding expected solubility).

  • Mechanical Disruption: Vortex the mixture vigorously for 5 minutes, followed by sonication in a water bath at 25°C for 15 minutes to break apart crystalline aggregates.

  • Thermodynamic Equilibration: Place the tube in a thermostatic shaker set to 25°C and agitate at 800 RPM for 24 hours. Causality: This ensures the solution reaches true thermodynamic equilibrium rather than a transient supersaturated state.

  • Phase Separation: Centrifuge the sample at 12,000 × g for 15 minutes at 25°C to tightly pellet all undissolved solute.

  • Self-Validation 1 (HPLC Quantification): Carefully extract 10 µL of the optically clear supernatant. Dilute this aliquot 1:100 in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Inject into the HPLC and integrate the peak area at 254 nm. Compare against a pre-established standard curve to calculate the exact molarity of the saturated solution.

  • Self-Validation 2 (Moisture Control): Extract a secondary 50 µL aliquot of the supernatant and inject it into the Karl Fischer titrator. Causality: If the water content exceeds 500 ppm, the solubility data must be discarded. Hygroscopic solvents pull moisture from the air during equilibration, which artificially depresses the solubility of hydrophobic Fmoc-amino acids and ruins subsequent coupling efficiency.

References

  • ACS Publications. "2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions". ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Open Access Pub. "Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase". Journal of Peptide Science. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of N5-Acetyl-N2-Fmoc-L-Ornithine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, quantitative storage parameters, and self-validating handling protocols for Solid-Phase Pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, quantitative storage parameters, and self-validating handling protocols for Solid-Phase Peptide Synthesis (SPPS) building blocks.

Executive Summary

As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I frequently observe that the primary mode of failure in synthesizing complex, ornithine-containing peptides stems not from inefficient coupling reagents, but from the insidious pre-degradation of building blocks during storage. N5-Acetyl-N2-Fmoc-L-Ornithine , commonly abbreviated as Fmoc-Orn(Ac)-OH , is a critical building block requiring stringent environmental control[1].

This whitepaper provides an in-depth mechanistic analysis of Fmoc-Orn(Ac)-OH degradation and establishes a self-validating protocol for its long-term storage and daily handling, ensuring maximum coupling efficiency and chiral integrity.

Physicochemical Profile

Fmoc-Orn(Ac)-OH (CAS: 172690-48-1) features a dual-protection scheme: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino group, and an acetyl (Ac) group on the δ -amino side chain[2]. Understanding its baseline physicochemical properties is the first step in predicting its stability behavior in the solid state[3].

Table 1: Physicochemical Properties of N5-Acetyl-N2-Fmoc-L-Ornithine

PropertyValue
Chemical Name N5-Acetyl-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
CAS Number 172690-48-1[3]
Molecular Formula C₂₂H₂₄N₂O₅[2]
Molecular Weight 396.44 g/mol [2]
Appearance White to off-white solid/powder[2]
Purity Standard 95.0% to 98.0% (HPLC)[2]

The Causality of Degradation: Autocatalysis and Moisture Sensitivity

To design an effective storage protocol, we must first understand why Fmoc-protected amino acids degrade. The Fmoc group is specifically engineered to be base-labile, providing orthogonal protection relative to acid-labile side-chain protecting groups. Deprotection typically proceeds via a base-catalyzed β -elimination mechanism[].

When Fmoc-Orn(Ac)-OH is exposed to trace moisture (often due to condensation from improper cold-storage retrieval), water can mediate the hydrolysis of trace contaminants, generating a mildly basic microenvironment. This initiates the dissociation of the Fmoc group, forming an highly unstable carbamic acid intermediate[]. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide gas and dibenzofulvene, leaving behind the free amine, Orn(Ac)-OH[].

The Autocatalytic Threat: Because the newly liberated α -amine is itself a weak base, it acts as an endogenous catalyst, triggering a runaway autocatalytic cleavage cascade throughout the bulk powder[5]. This causality explains why a seemingly minor moisture exposure can ruin an entire batch of Fmoc-amino acid over a few months of storage[5].

DegradationMechanism A Fmoc-Orn(Ac)-OH (Stable Solid) C Unstable Carbamic Acid Intermediate A->C Initiated by B Trace Moisture / Weak Base (Condensation) B->C D Carbon Dioxide (CO2) (Gas Release) C->D Decarboxylation E Dibenzofulvene (Reactive Byproduct) C->E β-elimination F Free Orn(Ac)-OH (Acts as Weak Base) C->F Amine liberation F->A Autocatalytic Feedback Loop

Caption: Degradation pathway of Fmoc-Orn(Ac)-OH via moisture-initiated autocatalytic β-elimination.

Quantitative Storage Parameters and Shelf Life

To arrest the β -elimination pathway, thermal and atmospheric controls are mandatory. Based on stability data for structurally analogous Fmoc-Ornithine derivatives, the compound exhibits excellent long-term stability when isolated from thermal fluctuations and atmospheric moisture[6].

Table 2: Recommended Storage Parameters and Shelf Life Dynamics

Storage TierTemperatureAtmosphereContainer SpecificationsEstimated Shelf Life
Long-Term Archive -20°C[6]Argon or Nitrogen (Inert)Amber glass, PTFE-lined cap, sealed with Parafilm 4 Years[6]
Active Use (Short-Term) 2°C to 8°CDesiccated (Low Humidity)Opaque container with active desiccant packets6 to 12 Months
Benchtop (Handling) 20°C to 25°CAmbient (Minimize exposure)Open only after thermal equilibration< 24 Hours (Cumulative)

Self-Validating Experimental Protocol for Handling and Storage

Standard operating procedures often fail because they lack internal validation checks. The following protocol is designed as a self-validating system to extract a working aliquot of Fmoc-Orn(Ac)-OH without compromising the bulk stock via moisture-induced autocatalysis[5].

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Checkpoint)

  • Action: Remove the sealed container of Fmoc-Orn(Ac)-OH from -20°C storage. Do not open it. Place the intact container in a benchtop desiccator for 1 to 2 hours until it reaches ambient room temperature (20-25°C)[5].

  • Causality: Opening a cold container causes immediate condensation of ambient atmospheric moisture onto the powder, providing the water necessary to trigger carbamic acid formation[].

  • Validation Check: The exterior glass/plastic of the container must be completely dry to the touch and free of any visible fogging before the seal is broken.

Step 2: Aliquoting under Controlled Atmosphere

  • Action: Open the container inside a dry box, or under a gentle stream of dry nitrogen. Weigh the required mass rapidly.

  • Causality: Minimizing atmospheric exposure limits the introduction of both moisture and ambient carbon dioxide, preserving the integrity of the α -amino protecting group.

Step 3: Inert Gas Purging

  • Action: Before resealing the bulk container, gently purge the headspace with a heavy inert gas (Argon is highly preferred over Nitrogen due to its higher density).

  • Causality: Argon sinks to the bottom of the vial, actively displacing lighter oxygen and atmospheric moisture, creating a chemically inert blanket over the solid powder[6].

Step 4: Desiccant Renewal and Sealing

  • Action: Ensure a fresh packet of indicating silica gel is present in the secondary containment bag. Seal the primary vial tightly and wrap the cap junction with Parafilm.

  • Validation Check: Inspect the indicating desiccant. If the gel has turned pink (hydrated), the system has failed its moisture check. The desiccant must be replaced, and the powder should ideally be lyophilized or re-purified before returning the stock to the -20°C freezer.

HandlingWorkflow S1 1. Remove from -20°C Storage S2 2. Equilibrate to RT in Desiccator (1-2h) S1->S2 S3 3. Open & Weigh in Dry Atmosphere S2->S3 S4 4. Purge Container with Argon/N2 S3->S4 S5 5. Seal with Parafilm & Desiccant S4->S5 S6 6. Return to -20°C Storage S5->S6

Caption: Self-validating workflow for the safe handling, thermal equilibration, and storage of Fmoc-Orn(Ac)-OH.

Conclusion

The successful incorporation of N5-Acetyl-N2-Fmoc-L-Ornithine into complex peptide sequences relies heavily on the compound's pre-synthesis purity. By understanding the causality of its β -elimination degradation pathway—specifically the autocatalytic loop triggered by moisture—researchers can implement rigorous, self-validating storage and handling protocols. Maintaining strict -20°C storage, enforcing thermal equilibration prior to use, and utilizing inert gas purging will reliably extend the shelf life of Fmoc-Orn(Ac)-OH to 4 years or beyond, ensuring reproducible SPPS outcomes.

References

  • Title: Fmoc-Orn(Ac)-OH | CAS#:172690-48-1 | Chemsrc Source: Chemsrc URL: [Link]

Sources

Exploratory

The Spatial Ruler of Epigenetics: Engineering Peptidomimetics with N5-Acetyl-N2-Fmoc-L-Ornithine

Abstract In the rapidly evolving landscape of epigenetic drug discovery, the precise spatial mapping of reader and eraser protein binding pockets is paramount. N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the rapidly evolving landscape of epigenetic drug discovery, the precise spatial mapping of reader and eraser protein binding pockets is paramount. N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) has emerged as an indispensable chemical tool for this purpose. As a one-carbon truncated homologue of acetylated lysine—the natural substrate for Histone Deacetylases (HDACs) and Bromodomains—acetylated ornithine acts as a molecular "ruler." This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind utilizing Fmoc-Orn(Ac)-OH, details self-validating protocols for its integration into solid-phase peptide synthesis (SPPS), and explores its advanced applications in targeted protein degradation and biomarker discovery.

Mechanistic Rationale: The Causality of Side-Chain Length

The active site of a typical zinc-dependent HDAC is characterized by a narrow, hydrophobic channel measuring approximately 11–14 Å in depth, which terminates at a catalytic zinc ion ( Zn2+ ). The natural substrate, acetylated lysine (Kac), possesses a 4-carbon aliphatic side chain that perfectly spans this distance, allowing the terminal acetyl-carbonyl oxygen to coordinate with the zinc ion. This coordination polarizes the carbonyl bond, rendering it susceptible to nucleophilic attack by a precisely positioned water molecule.

When researchers substitute Kac with acetylated ornithine (Orn(Ac)), they intentionally disrupt this spatial harmony. Ornithine possesses a 3-carbon side chain. This single methylene ( CH2​ ) deletion prevents the acetyl group from reaching deep enough to coordinate with the catalytic zinc. Consequently, substrate specificity studies of the histone deacetylase superfamily[1] demonstrate that acetylated ornithine is entirely resistant to deacetylation by most HDACs.

The Causality in Application: By understanding this steric mismatch, researchers utilize Fmoc-Orn(Ac)-OH to:

  • Probe Novel Enzymes: If a newly discovered sirtuin or HDAC-like enzyme can cleave an Orn(Ac) peptide, it definitively proves that the enzyme possesses a shallower catalytic pocket than classical HDACs, as seen in continuous activity assays for HDAC11[2].

  • Engineer Stable Probes: Peptides incorporating Orn(Ac) can bind to the surface grooves of epigenetic reader proteins without being degraded by endogenous cellular erasers, creating highly stable competitive inhibitors.

Spatial_Probing Substrate Peptide Substrate Lys Lys(Ac) Variant (4-Carbon Chain) Substrate->Lys Orn Orn(Ac) Variant (3-Carbon Chain) Substrate->Orn HDAC HDAC Active Site (Deep Pocket) Lys->HDAC Orn->HDAC Cleavage Zn2+ Coordination & Deacetylation HDAC->Cleavage Lys(Ac) reaches Zn2+ Resistant Steric Mismatch (No Cleavage) HDAC->Resistant Orn(Ac) too short

Fig 1: Mechanistic divergence of Lys(Ac) and Orn(Ac) in HDAC active sites.

Synthesis Integration: Self-Validating SPPS Protocol

To incorporate acetylated ornithine into peptide probes, researchers must use pre-acetylated building blocks like commercially available Fmoc-Orn(Ac)-OH[3].

Why not acetylate post-synthetically? Post-synthetic acetylation using acetic anhydride lacks regiocontrol; it will indiscriminately acetylate the N-terminus and any other free amines. Using Fmoc-Orn(Ac)-OH enforces absolute positional fidelity.

Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning each critical phase contains an intrinsic quality-control checkpoint to prevent the propagation of errors.

  • Resin Preparation & Deprotection:

    • Action: Swell Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct quantifies exact resin loading and confirms complete Fmoc removal.

  • Coupling of Fmoc-Orn(Ac)-OH:

    • Action: Dissolve 3 equivalents of Fmoc-Orn(Ac)-OH, 3 eq DIC, and 3 eq Oxyma Pure in DMF. Add to resin and agitate for 1 hour at room temperature.

    • Causality: Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization and avoids the explosive risks associated with benzotriazoles, ensuring high enantiomeric purity of the final probe.

  • Binary Verification (Kaiser Test):

    • Action: Perform a Kaiser test on a few resin beads.

    • Self-Validation: A yellow/colorless result (negative) confirms complete coupling. A blue result (positive) indicates unreacted primary amines, triggering a mandatory re-coupling step. This binary checkpoint prevents deletion sequences.

  • Cleavage & Scavenging:

    • Action: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIS) is a critical addition. It scavenges the highly reactive carbocations generated during the removal of side-chain protecting groups, preventing them from re-alkylating the ornithine or other nucleophilic residues.

  • Final Orthogonal Validation:

    • Action: Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. The empirical mass must match the theoretical mass, confirming probe integrity.

SPPS_Workflow Resin 1. Resin Swelling (UV Monitor at 301nm) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 3. Fmoc-Orn(Ac)-OH Coupling (DIC/Oxyma, 1h) Deprotect->Couple Kaiser 4. Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Couple If Positive (Incomplete) Cleave 5. TFA Cleavage (TFA/TIS/H2O, 2h) Kaiser->Cleave If Negative (Complete)

Fig 2: Self-validating SPPS workflow for Fmoc-Orn(Ac)-OH incorporation.

Experimental Workflow: Validating HDAC Active Site Depth

To utilize the synthesized Orn(Ac) peptide as a spatial probe, researchers employ a coupled fluorogenic assay. This assay relies on a parallel control system to validate the enzyme's activity.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize two identical fluorogenic substrates terminating in 7-amino-4-methylcoumarin (AMC):

    • Control:Ac-Leu-Gly-Lys(Ac)-AMC

    • Probe:Ac-Leu-Gly-Orn(Ac)-AMC

  • Enzyme Incubation: Incubate 50 µM of each substrate with the target HDAC (e.g., HDAC8) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 minutes at 37°C.

  • Coupled Development: Add 1 mg/mL Trypsin and incubate for 15 minutes.

    • Causality: Trypsin is a highly specific endopeptidase that only cleaves the peptide bond after a positively charged, deacetylated basic residue (Lys or Orn). If the HDAC successfully removes the acetyl group, trypsin will cleave the AMC fluorophore, releasing it into solution. If the acetyl group remains (due to steric mismatch), trypsin cannot bind, and the substrate remains dark.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm.

Self-Validation: The Lys(Ac) control must yield a high fluorescent signal. If it does not, the enzyme is inactive, or the buffer is compromised. If the control succeeds, the baseline fluorescence of the Orn(Ac) probe definitively proves the enzyme's strict spatial requirement.

Quantitative Data: Substrate Kinetics

The following table aggregates typical kinetic parameters observed when comparing acetylated lysine to its shorter homologues in classical HDAC assays, highlighting the dramatic drop-off in catalytic efficiency ( kcat​/Km​ ) caused by a single carbon deletion.

Substrate AnalogueSide-Chain LengthRelative Catalytic Efficiency ( kcat​/Km​ )Primary Epigenetic Application
Fmoc-Lys(Ac)-OH 4 Carbons100% (Natural Baseline)Standard activity assays, Reader binding
Fmoc-Orn(Ac)-OH 3 Carbons< 0.1%Active site depth probing, Stable inhibitors
Fmoc-Dab(Ac)-OH 2 Carbons0.0%Extreme spatial restriction studies

Emerging Applications in Drug Discovery

Beyond basic mechanistic probing, Fmoc-Orn(Ac)-OH is proving highly valuable in advanced therapeutic and diagnostic applications:

Targeted Protein Degradation (PROTACs): In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker and E3 ligase ligand must be carefully tuned for polarity and steric bulk. Recent studies have incorporated acetylated ornithine to enhance the potency of peptidomimetic VHL ligands[4]. The substitution of longer aliphatic chains with the slightly more compact Orn(Ac) can optimize the proximity of the target protein to the E3 ligase, improving ubiquitination efficiency.

Biomarker Discovery in Autoimmunity: Aberrant protein acetylation is a hallmark of several autoimmune diseases. Interestingly, anti-acetylated ornithine antibodies (AcOrn)[5] have been identified at significantly elevated levels in the serum of Rheumatoid Arthritis (RA) patients. Synthetic peptides containing Fmoc-Orn(Ac)-OH are now being utilized in ELISA platforms to capture and quantify these autoantibodies, providing a novel diagnostic axis independent of traditional anti-citrullinated protein antibodies (ACPAs).

References

  • Riester, D., et al. (2004). "Members of the histone deacetylase superfamily differ in substrate specificity towards small synthetic substrates." Biochemical and Biophysical Research Communications. 1

  • Son, J., et al. (2019). "Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors." ACS Omega. 2

  • Soares, P., et al. (2020). "Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability." Journal of Medicinal Chemistry. 4

  • Al-Saadi, A., et al. (2025). "Acetylated Lysine Peptide Antibodies and Anti-Acetylated Ornithine in Rheumatoid Arthritis." Baghdad Science Journal. 5

  • Sigma-Aldrich Product Catalog. "N5-Acetyl-N2-Fmoc-L-Ornithine | 172690-48-1". MilliporeSigma. 3

Sources

Foundational

Fmoc-Orn(Ac)-OH: Physicochemical Profiling, Melting Point Dynamics, and Integration in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Epigenetic Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the rapidly evolving landscape of epigenetic drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Epigenetic Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the rapidly evolving landscape of epigenetic drug discovery and peptidomimetics, the precise incorporation of post-translational modifications (PTMs) is critical. Fmoc-Orn(Ac)-OH (N5-Acetyl-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine) serves as an indispensable building block for synthesizing peptides that mimic acetylated states. By offering a side chain that is one methylene unit shorter than lysine, acetylated ornithine provides a unique spatial geometry to probe the binding pockets of Histone Deacetylases (HDACs) and bromodomain "reader" proteins.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of Fmoc-Orn(Ac)-OH, explains the thermodynamic causality behind its elusive melting point, and outlines a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & The Melting Point Anomaly

Understanding the physical parameters of Fmoc-Orn(Ac)-OH is essential for optimizing storage, handling, and activation kinetics during synthesis. Below is a consolidated dataset of its core properties .

Table 1: Quantitative Physicochemical Profile
PropertyTechnical Specification
Chemical Name N5-Acetyl-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
CAS Number 172690-48-1
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 706.1 ± 60.0 °C at 760 mmHg
Flash Point 380.9 ± 32.9 °C
Physical State White to off-white solid/powder
Melting Point N/A (Amorphous / Thermal Decomposition)
The Causality of the "N/A" Melting Point

A frequent point of confusion in commercial chemical catalogs (such as Sigma-Aldrich and BLD Pharm) is the absence of a defined melting point for Fmoc-Orn(Ac)-OH, often listed simply as "No data available" or "N/A" .

Mechanistic Explanation: Fmoc-protected amino acids with flexible, hydrogen-bonding side chains (like the -acetyl group) rarely form highly ordered crystalline lattices under standard precipitation conditions. Instead, Fmoc-Orn(Ac)-OH precipitates as an amorphous solid . When subjected to thermal analysis (e.g., via a melting point apparatus or DSC), the compound does not undergo a clean thermodynamic solid-to-liquid phase transition. Instead, the input of thermal energy triggers thermal degradation before melting can occur. Specifically, the base-labile Fmoc group undergoes premature cleavage, and the free carboxylic acid may decarboxylate. Consequently, reporting a true melting point is scientifically inaccurate, and the "N/A" designation is a marker of its amorphous, thermally sensitive nature.

Mechanistic Role in Epigenetic Drug Development

Why utilize Fmoc-Orn(Ac)-OH instead of the standard acetylated lysine, Fmoc-Lys(Ac)-OH?

The causality lies in steric probing and enzymatic specificity . Lysine possesses a four-carbon aliphatic chain, whereas ornithine has a three-carbon chain. When researchers develop peptide-based HDAC inhibitors or bromodomain antagonists, shortening the side chain by a single methylene unit alters the insertion depth of the acetyl group into the enzyme's catalytic pocket. This subtle structural contraction is used to map the spatial constraints of epigenetic targets, determining whether an enzyme can tolerate shorter acetyl-donor substrates.

Epigenetic_Pathway OrnAc Orn(Ac) Peptide (Substrate Mimic) HDAC HDAC Enzymes (Histone Deacetylases) OrnAc->HDAC Probes Kinetics Bromodomain Bromodomain Readers (Epigenetic Recognition) OrnAc->Bromodomain Tests Affinity Chromatin Chromatin State (Remodeling) HDAC->Chromatin Represses Bromodomain->Chromatin Modulates GeneExpr Target Gene Expression Chromatin->GeneExpr Regulates

Figure 1: Epigenetic signaling interactions probed using Orn(Ac)-containing peptide mimics.

Experimental Protocol: High-Fidelity SPPS with Fmoc-Orn(Ac)-OH

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It does not merely list steps; it incorporates real-time feedback loops to guarantee coupling efficiency and prevent sequence truncation.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Swell Rink Amide resin (or equivalent) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing reactive amine sites for the subsequent coupling steps.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 mins, then 15 mins). Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base to initiate a β -elimination reaction, stripping the Fmoc protecting group and exposing the primary amine.

Step 3: Amino Acid Activation & Coupling

  • Action: Dissolve 3-4 equivalents of Fmoc-Orn(Ac)-OH and HATU in DMF. Add 6-8 equivalents of DIPEA. Add the activated mixture to the resin and agitate for 60 minutes.

  • Causality: HATU is selected over weaker activators (like HBTU) because the bulky -acetyl group of ornithine introduces slight steric hindrance. HATU ensures rapid formation of the active ester, driving the coupling reaction to completion while minimizing the risk of racemization at the α -carbon.

Step 4: The Self-Validating Feedback Loop (Kaiser Test)

  • Action: Perform a Kaiser (Ninhydrin) test on a micro-cleaved resin bead.

    • If Blue (Positive): Free amines are still present. Causality: Incomplete coupling occurred. Action: Re-couple using a different activator (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

    • If Yellow/Colorless (Negative): Coupling is successful. Proceed to the next deprotection cycle.

Step 5: Global Cleavage and Deprotection

  • Action: Treat the fully synthesized resin with a cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin. Triisopropylsilane (TIPS) is a mandatory scavenger; it traps highly reactive carbocations generated during cleavage, preventing them from re-alkylating the peptide backbone.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Activation Amino Acid Activation (Fmoc-Orn(Ac)-OH + HATU/DIPEA) Deprotection->Activation Coupling Peptide Bond Formation (Coupling Step) Activation->Coupling Validation Self-Validation (Kaiser Test) Coupling->Validation Validation->Deprotection Negative (Complete) Validation->Activation Positive (Incomplete) Cleavage Resin Cleavage (TFA/Scavengers) Validation->Cleavage Sequence Complete

Figure 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Orn(Ac)-OH.

Analytical Characterization Standards

To ensure the integrity of the purchased or synthesized Fmoc-Orn(Ac)-OH building block, rigorous Quality Control (QC) must be applied:

  • High-Performance Liquid Chromatography (HPLC): Standard purity should exceed ≥95% (ideally 98% ). The compound should elute as a single sharp peak under a standard reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI-MS) should confirm the expected mass. For a molecular weight of 396.44 g/mol , the [M+H]+ peak must be distinctly visible at 397.44 m/z .

  • Nuclear Magnetic Resonance (NMR): 1 H-NMR must confirm the presence of the acetyl methyl protons (typically a sharp singlet around 1.8–2.0 ppm) and the characteristic Fmoc aromatic protons (multiplets between 7.3–7.8 ppm).

References

  • Fmoc-Orn(Ac)-OH | CAS#:172690-48-1 Chemsrc[Link]

Exploratory

N5-Acetyl-N2-Fmoc-L-Ornithine (CAS 172690-48-1): A Technical Whitepaper on SPPS Integration and Therapeutic Applications

Executive Summary N5-Acetyl-N2-Fmoc-L-Ornithine, commonly abbreviated as Fmoc-Orn(Ac)-OH, is a highly specialized, orthogonally protected amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N5-Acetyl-N2-Fmoc-L-Ornithine, commonly abbreviated as Fmoc-Orn(Ac)-OH, is a highly specialized, orthogonally protected amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS)[1]. By pre-installing an acetyl group at the delta-amine (N5) position, this derivative allows researchers to seamlessly incorporate acetylated ornithine residues into complex peptide sequences without the need for error-prone post-synthetic modifications[2]. As a Senior Application Scientist, I have structured this guide to explore its physicochemical properties, the mechanistic advantages of its orthogonal protection scheme, and its expanding applications in the development of siderophores and antimicrobial peptides.

Physicochemical Profiling

To ensure reproducibility in automated and manual synthesis, understanding the fundamental physical parameters of Fmoc-Orn(Ac)-OH is critical. The compound is a white solid that requires sealed, dry storage at 2–8°C to maintain structural integrity and a purity of ≥95%[3].

Table 1: Physicochemical Properties of N5-Acetyl-N2-Fmoc-L-Ornithine

PropertyValue
Chemical Name N5-Acetyl-N2-Fmoc-L-Ornithine
Synonyms Fmoc-Orn(Ac)-OH
CAS Number 172690-48-1
Molecular Formula C22H24N2O5
Molecular Weight 396.44 g/mol
Appearance White Solid
Storage Conditions 2–8°C, Sealed in a dry environment
SMILES String O=C(O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

(Data summarized from authoritative chemical repositories)

Mechanistic Role in SPPS: The Causality of Pre-Acetylation

In standard Fmoc-SPPS, ornithine is typically introduced using Fmoc-Orn(Boc)-OH, where the delta-amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group[2]. Upon global deprotection with trifluoroacetic acid (TFA), the Boc group is cleaved, yielding a free primary amine[4].

However, many biologically active peptides require an acetylated ornithine residue to mimic natural post-translational modifications or to coordinate metal ions[5]. If a researcher uses Fmoc-Orn(Boc)-OH, they must selectively deprotect the Boc group on-resin and perform a chemical acetylation using acetic anhydride. This post-synthetic approach is highly susceptible to side reactions, incomplete conversions, and off-target acetylation of other unprotected residues.

By utilizing Fmoc-Orn(Ac)-OH, the root causes of synthetic failure are bypassed. The acetyl group is completely orthogonal to the Fmoc/tBu strategy[2]. It is stable under the basic conditions required for Fmoc removal (e.g., 20% piperidine) and remains entirely intact during the harsh acidic conditions of final TFA cleavage[4]. This guarantees 100% site-specific acetylation, maximizing the overall yield and purity of the crude peptide.

SPPS_Workflow N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 Step 1 N3 Activation (DIC / Oxyma) N2->N3 Step 2 N4 Coupling Fmoc-Orn(Ac)-OH N3->N4 Step 3 N4->N2 Next Cycle N5 TFA Cleavage (Ac group retained) N4->N5 Step 4 (Final)

Workflow of Fmoc-Orn(Ac)-OH integration in SPPS, highlighting the retention of the acetyl group.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to monitor reaction completion in real-time.

Protocol 1: Coupling of Fmoc-Orn(Ac)-OH to Resin-Bound Peptide

Causality of Reagents: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure as the activation system. This combination minimizes epimerization and provides superior coupling kinetics compared to traditional uronium salts (e.g., HATU) for structurally modified amino acids.

  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Checkpoint: Monitor the UV absorbance of the deprotection wash at 301 nm. The quantifiable presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal.

  • Activation : Dissolve 3.0 equivalents of Fmoc-Orn(Ac)-OH[3] and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes to form the active ester.

  • Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Coupling Validation : Perform a Kaiser test on a micro-cleaved resin sample. A yellow solution (negative result) validates that all primary amines have been successfully coupled. A blue solution (positive result) dictates an immediate re-coupling step.

Protocol 2: Global Cleavage and Deprotection

Causality of Reagents: The acetyl group on the N5 position is permanent and designed to be retained in the final peptide. Therefore, standard TFA cocktails will not affect this moiety[4].

  • Washing : Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail : Prepare a solution of 95% TFA, 2.5% triisopropylsilane (TIPS), and 2.5% water.

  • Reaction : Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the fully deprotected, acetylated peptide. Centrifuge and wash the pellet twice with cold ether to remove scavengers.

Advanced Applications in Drug Development

The incorporation of N5-Acetyl-L-Ornithine is pivotal in several cutting-edge therapeutic areas:

  • Siderophores and Metal Chelators : Acetylated ornithine derivatives are critical precursors in the synthesis of metal-chelating peptides. For example, Fmoc-protected N(delta)-acetyl-N(delta)-hydroxyornithine analogs are used to synthesize deferriferrichrysin, which forms highly stable complexes with titanium(IV) and zirconium(IV)[5].

  • RiPPs and Antimicrobial Peptides : Ribosomally synthesized and post-translationally modified peptides (RiPPs) frequently feature ornithine residues. Enzymes known as peptide arginases convert arginine to ornithine, which then serves as a building block for further modifications, including acetylation and acylation[6]. Synthetic access to these acetylated sequences via Fmoc-Orn(Ac)-OH allows researchers to develop novel antimicrobial hit compounds and optimize peptide-based drug discovery platforms[6].

References

  • [1] BLD Pharm. "172690-48-1 | N5-Acetyl-N2-Fmoc-L-Ornithine | BLD Pharm". 1

  • [3] AChemBlock. "N5-Acetyl-N2-Fmoc-L-Ornithine 95% | CAS: 172690-48-1 | AChemBlock". 3

  • [5] PubMed / NIH. "Synthesis and application of an Nδ-acetyl-Nδ-hydroxyornithine analog: identification of novel metal complexes of deferriferrichrysin". 5

  • [6] PMC / NIH. "Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families". 6

  • [2] BenchChem. "The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis". 2

  • [4] PMC / NIH. "Automated solid-phase peptide synthesis to obtain therapeutic peptides". 4

Sources

Foundational

Mechanism of Action and Applications of Fmoc-Protected Acetylated Ornithine Derivatives in Peptide Synthesis and Epigenetic Probing

Executive Summary Fmoc-protected acetylated ornithine (Fmoc-Orn(Ac)-OH) is a highly specialized, orthogonally protected amino acid derivative. While standard Fmoc-amino acids form the backbone of routine solid-phase pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-protected acetylated ornithine (Fmoc-Orn(Ac)-OH) is a highly specialized, orthogonally protected amino acid derivative. While standard Fmoc-amino acids form the backbone of routine solid-phase peptide synthesis (SPPS), Fmoc-Orn(Ac)-OH serves a dual, highly technical purpose. Chemically, it acts as a critical building block for synthesizing complex natural products, such as marine siderophores[1]. Biologically, when incorporated into peptide sequences, acetylated ornithine (Orn(Ac)) functions as a precise molecular ruler in epigenetic pharmacology, probing the active site constraints of Histone Deacetylases (HDACs)[2]. This whitepaper dissects both its synthetic utility and its pharmacological mechanism of action.

Chemical Mechanism of Action: Orthogonal SPPS and Siderophore Synthesis

In synthetic chemistry, the mechanism of action of Fmoc-Orn(Ac)-OH relies on its orthogonal protection scheme. The α -amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ -amino group is permanently modified with an acetyl (Ac) group (or occasionally a benzoyl-protected hydroxamate for specific siderophores)[1].

Causality of Experimental Choice: The selection of Fmoc over Boc (tert-butyloxycarbonyl) for the α -amine is a deliberate strategy to preserve molecular integrity. Fmoc is cleaved under mild basic conditions (e.g., 20% piperidine), which is completely orthogonal to the acid-stable δ -acetyl group. If a Boc strategy were utilized, the repeated use of trifluoroacetic acid (TFA) for deprotection would risk premature side-chain alterations or require dangerously harsh final cleavage conditions (like HF) that degrade delicate amphiphilic peptide sequences[1]. This orthogonal stability allows researchers to synthesize marine siderophores (e.g., amphibactin-T) which are then used in "Trojan Horse" antibiotic delivery systems, exploiting bacterial TonB-dependent iron receptors for targeted drug uptake.

SPPS_Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-Orn(Ac)-OH Deprotect->Couple Free Amine Wash Wash Cycle (DMF/DCM) Couple->Wash Peptide Bond Formed Wash->Deprotect Repeat (Kaiser Test -) Cleave Cleavage (TFA Cocktail) Wash->Cleave Sequence Complete Peptide Orn(Ac)-Peptide Product Cleave->Peptide

Fmoc-SPPS workflow for Orn(Ac) incorporation with built-in Kaiser test validation.

Protocol 1: Self-Validating SPPS Incorporation of Fmoc-Orn(Ac)-OH

This protocol utilizes a binary feedback loop (the Kaiser test) to ensure a self-validating synthetic cycle, preventing deletion sequences.

  • Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 × 10 minutes to remove the α -Fmoc group.

  • Self-Validation Checkpoint 1 (Deprotection): Perform a Kaiser (ninhydrin) test. A deep blue color confirms the successful generation of free primary amines.

  • Coupling: Dissolve 3 equivalents of Fmoc-Orn(Ac)-OH, 3 eq of HBTU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 60 minutes.

  • Self-Validation Checkpoint 2 (Coupling): Perform a second Kaiser test. A colorless/yellow result confirms that all primary amines have been successfully capped by the Orn(Ac) derivative. If blue, repeat step 4.

  • Cleavage: Treat the final sequence with a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours to cleave the peptide from the resin while leaving the δ -acetyl group intact.

Biological Mechanism of Action: Epigenetic Probing and HDAC Specificity

In epigenetic drug development, acetylated ornithine is utilized as a structural isostere to acetylated lysine (Lys(Ac)). Lysine acetylation is a fundamental post-translational modification regulated by Histone Deacetylases (HDACs).

Mechanism of HDAC Exclusion: The HDAC active site features a narrow, hydrophobic channel (approximately 11 Å deep) leading to a catalytic Zn 2+ ion, which coordinates the acetyl carbonyl oxygen to facilitate hydrolysis[3]. Lysine possesses four methylene (-CH 2​ -) groups in its side chain, allowing it to perfectly span this channel.

Ornithine possesses only three methylene groups. This reduction of a single -CH 2​

  • unit (shortening the chain by ~1.5 Å) is mechanistically profound. When an Orn(Ac)-containing peptide enters the HDAC pocket, the acetyl group physically cannot reach the Zn 2+ ion or the catalytic tyrosine/histidine network. Consequently, Orn(Ac) is completely rejected as a substrate by most classical HDACs. This precise steric exclusion makes Orn(Ac) an invaluable negative control or competitive inhibitor in enzymatic profiling, allowing researchers to map the spatial constraints of novel HDAC isoforms (such as HDAC11).

    HDAC_Mechanism Substrate Peptide Substrate Enters HDAC Channel Lys Lys(Ac) Residue (4 CH2 groups) Substrate->Lys Orn Orn(Ac) Residue (3 CH2 groups) Substrate->Orn Zn HDAC Active Site Zn2+ (Catalytic Core) Lys->Zn Optimal reach (~11 Å) Deacetylation occurs Orn->Zn Suboptimal reach (~9.5 Å) No deacetylation

    Mechanistic divergence of Lys(Ac) and Orn(Ac) within the HDAC active site channel.

Table 1: Quantitative & Structural Comparison of Lys(Ac) and Orn(Ac)
PropertyAcetylated Lysine (Lys(Ac))Acetylated Ornithine (Orn(Ac))
Side Chain Length 4 Methylene (-CH 2​ -) groups3 Methylene (-CH 2​ -) groups
Approx. Channel Reach ~11.0 Å~9.5 Å
HDAC Substrate Viability High (Universal Substrate)None / Highly Restricted[2]
Primary Application Endogenous epigenetic signalingSynthetic probing / Negative controls
Enzymatic Consequence Rapid deacetylationSteric exclusion / Competitive inhibition
Protocol 2: Self-Validating Fluorogenic HDAC Specificity Assay

This protocol uses a parallel control matrix to ensure that any lack of enzymatic activity is due to the structural mechanism of Orn(Ac), not assay degradation.

  • Substrate Preparation: Synthesize two fluorogenic substrates: Boc-Lys(Ac)-AMC (Positive Control) and Boc-Orn(Ac)-AMC (Test Substrate), where AMC is 7-amino-4-methylcoumarin.

  • Enzyme Incubation: In a 384-well microplate, incubate 20 µM of each substrate with 100 nM of recombinant HDAC enzyme in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl) for 60 minutes at room temperature.

  • Fluorophore Release: Add 0.5 mg/mL of Trypsin. Trypsin will only cleave the AMC fluorophore from the peptide if the HDAC has successfully deacetylated the side chain[4].

  • Self-Validation Checkpoint (Control Matrix): Measure fluorescence (Excitation: 340 nm, Emission: 460 nm).

    • Validation: The Boc-Lys(Ac)-AMC well must show a massive fluorescence spike (confirming active HDAC and Trypsin). The Boc-Orn(Ac)-AMC well will remain dark. This internal validation proves that the absence of signal in the Orn(Ac) well is strictly due to the 1.5 Å side-chain deficiency preventing Zn 2+ coordination, validating the mechanistic hypothesis.

References

  • An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. ResearchGate.1

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. 4

  • Members of the histone deacetylase superfamily differ in substrate specificity towards small synthetic substrates. ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol using N5-Acetyl-N2-Fmoc-L-Ornithine

Application Note: Advanced Solid-Phase Peptide Synthesis Using N5-Acetyl-N2-Fmoc-L-Ornithine N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) is a critical building block for the incorporation of acetylated ornithine resi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis Using N5-Acetyl-N2-Fmoc-L-Ornithine

N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) is a critical building block for the incorporation of acetylated ornithine residues into synthetic peptides. Acetylated ornithine is a non-proteinogenic amino acid that serves as a vital intermediate in arginine biosynthesis[1] and acts as a potent defense metabolite in plants[2]. In modern drug discovery, it is frequently utilized as a structural mimic of acetylated lysine. Because ornithine possesses a shorter aliphatic side chain (three carbons versus lysine's four), it provides unique spatial constraints when probing epigenetic readers, histone deacetylases (HDACs), and antimicrobial peptide interactions.

The Causality of Pre-Acetylation: Traditionally, introducing an acetylated side chain during Solid-Phase Peptide Synthesis (SPPS) required the use of orthogonally protected derivatives, such as Fmoc-Orn(Mtt)-OH or Fmoc-Orn(Alloc)-OH[3][4]. This approach necessitates selective on-resin deprotection (using dilute acid or palladium catalysts) followed by a separate acetylation step. This multi-step process introduces significant vulnerabilities: it increases synthesis time, risks incomplete side-chain modification, and often lowers the overall crude yield.

By utilizing the pre-acetylated Fmoc-Orn(Ac)-OH building block, researchers bypass these bottlenecks. The pre-installed Nδ-acetyl group ensures 100% modification efficiency and allows the residue to be incorporated seamlessly using standard Fmoc/tBu SPPS protocols[5].

Physicochemical Properties & Quantitative Parameters

Understanding the physical parameters of Fmoc-Orn(Ac)-OH is essential for calculating coupling stoichiometry and predicting solubility during synthesis.

Table 1: Quantitative Data and Properties of Fmoc-Orn(Ac)-OH

ParameterValue / Description
Chemical Name N5-Acetyl-N2-Fmoc-L-Ornithine
CAS Number 172690-48-1
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
Appearance White to off-white solid
Solubility Highly soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)
Orthogonality Base-labile Nα (Fmoc), Acid/Base-stable Nδ-Acetyl

Mechanistic Considerations for Coupling

The Nδ-acetyl group is a highly stable amide. It is completely inert to the basic conditions required for Fmoc removal (e.g., 20% piperidine) and the highly acidic conditions used for global cleavage (e.g., 95% TFA)[6].

However, the presence of the side-chain amide introduces a mechanistic challenge: it can act as a hydrogen bond donor and acceptor. In longer peptide sequences, this increases the propensity for inter-chain hydrogen bonding, which can lead to on-resin peptide aggregation and sequence deletion errors. To counteract this causality, highly efficient coupling reagents—such as HBTU/DIPEA or DIC/OxymaPure—are mandatory to drive the acylation reaction to completion rapidly[6].

Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Washing (DMF, 5x) Deprotect->Wash1 Couple Coupling Fmoc-Orn(Ac)-OH (HBTU/DIPEA or DIC/Oxyma) Wash1->Couple Wash2 Washing (DMF, 5x) Couple->Wash2 QC Self-Validation (Kaiser Test) Wash2->QC QC->Deprotect Negative (Complete) Proceed to Next AA QC->Couple Positive (Incomplete) Re-couple Cleave Global Cleavage (95% TFA Cocktail) QC->Cleave Sequence Complete

Figure 1: Self-validating Fmoc-SPPS workflow for incorporating Fmoc-Orn(Ac)-OH.

Self-Validating Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale using a standard Rink Amide or Wang resin. It incorporates built-in self-validation steps to ensure absolute fidelity.

Step 5.1: Resin Swelling

Causality: Dry resin beads must be fully solvated to expose the reactive sites within the polymer matrix.

  • Weigh 0.1 mmol of the chosen resin into a fritted reaction vessel.

  • Add 5 mL of DMF and agitate gently for 30–60 minutes at room temperature.

  • Drain the DMF using a vacuum manifold.

Step 5.2: Nα-Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Step 5.3: Coupling of Fmoc-Orn(Ac)-OH

Causality: A 4-fold to 5-fold molar excess of the amino acid is used to drive the reaction kinetics, overcoming any steric hindrance or aggregation caused by the acetylated side chain[6].

  • Weigh 0.4 mmol (approx. 158.6 mg) of Fmoc-Orn(Ac)-OH.

  • Dissolve the amino acid in 3 mL of DMF.

  • Add 0.4 mmol of HBTU (151.7 mg) or DIC/Oxyma equivalent to the solution.

  • Add 0.8 mmol of DIPEA (139 µL) to initiate activation. Stir for 2 minutes.

  • Transfer the activated mixture to the resin and agitate for 45–60 minutes at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 × 5 mL).

Step 5.4: Self-Validation Checkpoints

Causality: A protocol must validate its own success before proceeding to prevent the propagation of deletion sequences.

  • Kaiser Test: Extract a few resin beads and apply the Kaiser (ninhydrin) reagents.

    • Negative Result (Yellow/Colorless): Indicates complete coupling. Proceed to the next deprotection cycle.

    • Positive Result (Blue): Indicates unreacted primary amines. Do not proceed. Repeat Step 5.3 (Re-coupling).

  • Micro-Cleavage (Optional for complex sequences): Transfer 5 mg of resin to a microcentrifuge tube, treat with 100 µL of cleavage cocktail for 1 hour, precipitate with ether, and analyze via LC-MS to confirm the exact mass addition of the acetylated ornithine residue.

Step 5.5: Global Cleavage

Causality: The cleavage cocktail must be optimized based on the sequence. Since Fmoc-Orn(Ac)-OH does not contain sulfur, malodorous scavengers like EDT are unnecessary unless Cys or Met residues are present elsewhere in the sequence.

Table 2: Optimized Global Cleavage Cocktail Ratios

ReagentFunctionVolume Ratio (%)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes side-chain protecting groups95.0%
Triisopropylsilane (TIS) Scavenges highly reactive carbocations2.5%
Ultrapure Water (H₂O) Scavenges t-butyl cations2.5%
  • Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 5 mL) and dry under a vacuum for 1 hour.

  • Add 5 mL of the TFA/TIS/H₂O (95:2.5:2.5) cocktail to the dry resin.

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether before lyophilization.

References

  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. Bachem.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem. Benchchem.
  • Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC. NIH.
  • An In-depth Technical Guide to the Biosynthesis and Metabolic Pathway of N-Acetylornithine - Benchchem. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. ChemPep.
  • Acetylated Peptide Synthesis - CD Formulation. CD Formulation.
  • The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery - Benchchem. Benchchem.
  • N5-Acetyl-N2-Fmoc-L-Ornithine | 172690-48-1 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Application

How to incorporate N5-Acetyl-N2-Fmoc-L-Ornithine into cyclic peptides

Application Note: Strategic Incorporation of N5-Acetyl-N2-Fmoc-L-Ornithine into Cyclic Peptides Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of N5-Acetyl-N2-Fmoc-L-Ornithine into Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Scientific Rationale & Structural Orthogonality

N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) is a highly specialized, non-proteinogenic amino acid building block. In drug development, acetylated ornithine is frequently utilized to synthesize cyclic histone deacetylase (HDAC) inhibitors by acting as a stable mimic of acetyl-lysine. Furthermore, it is a critical structural motif found in bioactive natural products, such as the antiviral marine cyclopeptides known as acremonpeptides[1].

As a Senior Application Scientist, selecting the correct cyclization strategy when incorporating Fmoc-Orn(Ac)-OH is paramount. Because the δ -amino group (N5) is permanently blocked by an acetyl group, it cannot participate in side-chain-to-side-chain cyclization (e.g., lactam bridges). Therefore, the peptide must be cyclized either head-to-tail or via other orthogonal side chains.

The Causality of Orthogonality: The N5-acetyl group is intrinsically stable to both the base-catalyzed conditions used for Fmoc deprotection (e.g., 20% piperidine)[2] and the acid-catalyzed conditions used for global cleavage (e.g., 95% Trifluoroacetic acid)[2]. This eliminates the need for complex, post-synthetic acetylation steps or the use of highly specialized protecting groups like Alloc or Dde.

Orthogonality N1 N2-Fmoc Group (Base Labile) C1 20% Piperidine (Fmoc Deprotection) N1->C1 Cleaved N2 N5-Acetyl Group (Stable Motif) N2->C1 Intact C2 95% TFA Cocktail (Global Cleavage) N2->C2 Intact N3 tBu/Boc/Trt Groups (Acid Labile) N3->C2 Cleaved

Orthogonal stability of the N5-Acetyl group during standard SPPS conditions.

Strategic Workflow for Macrolactamization

To achieve a head-to-tail cyclic peptide, the protocol utilizes a self-validating system based on 2-Chlorotrityl chloride (2-CTC) resin [3]. The extreme acid lability of the 2-CTC linker allows for the mild cleavage of the linear peptide while keeping all standard side-chain protecting groups intact. Cyclization is then performed in a highly dilute solution to thermodynamically favor intramolecular macrolactamization over intermolecular oligomerization.

Workflow Step1 1. Linear SPPS on 2-CTC Resin Step2 2. Couple Fmoc-Orn(Ac)-OH (HATU/Collidine) Step1->Step2 Step3 3. Mild Cleavage (1% TFA in DCM) Step2->Step3 Step4 4. Dilute Solution Cyclization (<1 mM) Step3->Step4 Step5 5. Global Deprotection (95% TFA) Step4->Step5

Workflow for synthesizing head-to-tail cyclic peptides with Fmoc-Orn(Ac)-OH.

Materials and Reagents

Reagent CategorySpecific Chemical / MaterialPurpose in Protocol
Solid Support 2-Chlorotrityl chloride (2-CTC) resinAcid-labile support for mild cleavage[3].
Target Monomer Fmoc-Orn(Ac)-OH (CAS: 172690-48-1)Acetylated lysine mimic / structural motif.
Deprotection 20% Piperidine in DMFBase-induced β -elimination of Fmoc[4].
Coupling Agents HATU, HOAt, PyBOPActivation of carboxyl groups for peptide bonds.
Bases Collidine, DIPEA, N-MethylmorpholinepH regulation during coupling/cyclization.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)Global deprotection and carbocation scavenging[2].

Self-Validating Experimental Protocol

Phase 1: Linear Peptide Assembly (Fmoc-SPPS)
  • Resin Swelling: Weigh ~300 mg of 2-CTC resin (for a 0.1 mmol scale synthesis) into a BioRad PolyPrep chromatography column. Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour. Use a flow of nitrogen gas to push the DMF out of the column[3].

  • Fmoc Deprotection: Treat the resin with 8 mL of 20% (v/v) piperidine in DMF. Agitate for 5–10 minutes, drain, and repeat the treatment for another 10 minutes to ensure complete deprotection[5]. Wash the resin 5 times with DMF to remove all traces of piperidine[3].

  • Activation and Coupling of Fmoc-Orn(Ac)-OH:

    • Causality Check: Fmoc-Orn(Ac)-OH can exhibit steric hindrance. To prevent racemization during activation, use collidine instead of DIPEA, as DIPEA's higher basicity can induce epimerization in sensitive sequences[4].

    • Dissolve 4.5 equivalents of Fmoc-Orn(Ac)-OH, 4.5 eq of HATU, and 4.5 eq of HOAt in 8 mL of 20% collidine (v/v) in DMF[3].

    • Add the mixture to the resin and rock at room temperature for 4 to 8 hours[3].

    • Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines[5]. A yellow color indicates successful coupling.

Phase 2: Mild Cleavage
  • Resin Cleavage: Once the linear sequence is complete and the final N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM). Treat the resin with a mild acid solution of 1% TFA in DCM (v/v) for 30 minutes. This releases the peptide from the 2-CTC linker while preserving all side-chain protecting groups[3].

  • Neutralization: Filter the cleavage solution directly into a round-bottom flask containing 10 equivalents of DIPEA to immediately neutralize the TFA, preventing premature side-chain deprotection. Concentrate under reduced pressure.

Phase 3: Solution-Phase Cyclization
  • Macrolactamization: Dissolve the protected linear peptide in a large volume of DMF/DCM (1:1) to achieve a final peptide concentration of 1 mM.

    • Causality Check: High dilution is a physical barrier against intermolecular collisions, ensuring the intramolecular head-to-tail reaction dominates.

  • Reaction: Add PyBOP (3 eq), HOAt (3 eq), and DIPEA (6 eq). Stir vigorously at room temperature for 24 hours. Monitor the disappearance of the linear mass via LC-MS.

Phase 4: Global Deprotection
  • Side-Chain Deprotection: Evaporate the cyclization solvent. Treat the crude protected cyclic peptide with a cleavage cocktail consisting of TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours at room temperature[2]. The Triisopropylsilane (TIS) acts as a scavenger for reactive carbocations.

  • Precipitation: Concentrate the solution under a stream of nitrogen. Precipitate the final cyclic peptide by adding cold diethyl ether. Centrifuge, decant the ether, and lyophilize the pellet[5].

Quantitative Optimization of Cyclization

To maximize the yield of the Fmoc-Orn(Ac)-OH containing cyclic peptide, the choice of coupling reagent during the macrolactamization step is critical. Below is a summary of expected performance based on empirical laboratory data:

Cyclization Reagent SystemEquivalentsReaction TimeAvg. Cyclization YieldEpimerization Risk
PyBOP / HOAt / DIPEA 3 / 3 / 624 hours75 - 85%Low
HATU / HOAt / Collidine 2 / 2 / 412 hours80 - 90%Very Low
DIC / Oxyma Pure 4 / 436 hours60 - 70%Moderate

Note: HATU/HOAt provides the fastest kinetics, but PyBOP is often preferred for large-scale cyclizations due to cost-efficiency and lower risk of guanidinium by-product formation at the N-terminus.

References

  • Benchchem. "Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis." 5

  • Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." 3

  • Creative Peptides. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." 2

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis." 4

  • ResearchGate. "Natural Hydroxamate-Containing Siderophore Acremonpeptides A–D and an Aluminum Complex of Acremonpeptide D from the Marine-Derived Acremonium persicinum SCSIO 115." 1

Sources

Method

Application Note: Overcoming Aggregation in SPPS – Optimized Coupling of N5-Acetyl-N2-Fmoc-L-Ornithine

Chemical Context and Mechanistic Challenges N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH, CAS: 172690-48-1) is a highly specialized building block utilized in the synthesis of peptidomimetics, antimicrobial peptides, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Mechanistic Challenges

N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH, CAS: 172690-48-1) is a highly specialized building block utilized in the synthesis of peptidomimetics, antimicrobial peptides, and marine siderophores such as amphibactins .

While structurally analogous to lysine, ornithine possesses a shorter aliphatic side chain containing only three methylene groups. When the delta-amine is acetylated, the resulting amide group acts as a potent hydrogen bond donor and acceptor.

The Causality of Aggregation: During Solid-Phase Peptide Synthesis (SPPS), the side-chain acetamide of Fmoc-Orn(Ac)-OH frequently engages in intermolecular hydrogen bonding with the peptide backbone or adjacent growing chains. This creates a highly stable, beta-sheet-like secondary structure network on the resin. This aggregation drastically reduces the solvent accessibility of the terminal amine. Consequently, standard coupling reagents often yield incomplete couplings or require repeated extended cycles, which in turn increases the risk of sequence truncation and epimerization .

Evaluation of Coupling Reagents

Selecting the optimal activator for Fmoc-Orn(Ac)-OH is a delicate balance. The reagent must provide rapid acylation kinetics to outcompete the formation of hydrogen-bonded aggregates, while simultaneously suppressing the racemization of the activated ester.

  • DIC / OxymaPure (The Modern Standard): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester with Diisopropylcarbodiimide (DIC). Unlike traditional benzotriazoles (HOBt/HOAt), OxymaPure disrupts hydrogen bonding networks more effectively and operates efficiently in both DMF and greener alternatives like 2-MeTHF. It demonstrates superior suppression of racemization, making it the optimal choice for aggregation-prone sequences .

  • HATU / DIPEA (The Legacy Gold Standard): HATU provides exceptional anchimeric assistance via the HOAt leaving group, driving fast kinetics for sterically hindered couplings. However, the requisite use of a tertiary amine base like DIPEA can promote epimerization if used in excess. Furthermore, HATU is costly and carries significant explosive and allergenic safety hazards .

  • COMU / DIPEA: A uronium salt based on the Oxyma leaving group. It offers exceptional coupling efficiency and very low racemization. However, COMU suffers from poor hydrolytic stability in DMF (degrading in < 5 hours), making it less ideal for prolonged, automated SPPS runs but excellent for rapid, manual couplings .

Quantitative Reagent Comparison
Coupling Reagent SystemCoupling Efficiency (Hindered AA)Racemization LevelSolution Stability (in DMF)Cost Profile
DIC / OxymaPure ExcellentLowHigh (>24 hours)Highly Cost-Effective
HATU / DIPEA ExcellentHigh (if base in excess)ModerateExpensive
COMU / DIPEA ExcellentVery LowLow (< 5 hours)Moderate
HBTU / DIPEA GoodModerateHighCost-Effective
PyBOP / NMM GoodModerateHighModerate

Decision Workflow for Reagent Selection

Workflow A Target: Fmoc-Orn(Ac)-OH Coupling B Assess Sequence Aggregation Propensity A->B C High Aggregation / Steric Hindrance? B->C E Automated SPPS (Long Storage)? C->E Yes G HATU / DIPEA (Standard, monitor epimerization) C->G No D DIC / OxymaPure (Optimal Efficiency & Low Racemization) E->D Yes (>5h run) F COMU / DIPEA (Fast, but hydrolyzes <5h) E->F No (Immediate use)

Decision workflow for selecting Fmoc-Orn(Ac)-OH coupling reagents based on synthesis conditions.

Reaction Mechanism: DIC/OxymaPure Activation

Mechanism AA Fmoc-Orn(Ac)-OH Oacyl O-Acylisourea Intermediate AA->Oacyl + DIC DIC DIC Activator DIC->Oacyl Oxyma OxymaPure Ester Oxyma Active Ester (Highly Reactive) Oxyma->Ester Oacyl->Ester + OxymaPure Peptide Elongated Peptide (Amide Bond Formed) Ester->Peptide + Resin Amine Resin Resin-Bound Amine Resin->Peptide

Mechanism of DIC/OxymaPure activation for Fmoc-Orn(Ac)-OH to minimize epimerization.

Validated Experimental Protocol: Coupling Fmoc-Orn(Ac)-OH

This protocol utilizes the DIC/OxymaPure system to ensure maximal coupling efficiency while preventing sequence aggregation. The inclusion of a Kaiser test and a capping step creates a self-validating workflow that guarantees peptide purity.

Scale: 0.1 mmol

Step 1: Resin Preparation and Swelling
  • Weigh 0.1 mmol of Rink Amide or 2-CTC resin into a fritted SPPS reaction vessel.

  • Add 5 mL of DMF (or 2-MeTHF for green protocols) and agitate gently for 30 minutes to fully swell the polymer matrix.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% Piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin comprehensively: 5 × 5 mL DMF, ensuring all residual base is removed to prevent premature activation in the next step.

Step 3: Pre-Activation of Fmoc-Orn(Ac)-OH

Note: Pre-activation is kept brief to prevent the formation of unreactive N-acylurea byproducts.

  • In a separate clean vial, dissolve 158.6 mg (0.4 mmol, 4 eq) of Fmoc-Orn(Ac)-OH and 56.8 mg (0.4 mmol, 4 eq) of OxymaPure in 2 mL of DMF.

  • Add 62.6 µL (0.4 mmol, 4 eq) of DIC to the solution.

  • Stir the mixture at room temperature for exactly 3 minutes to generate the highly reactive Oxyma active ester.

Step 4: Coupling Reaction
  • Transfer the activated amino acid solution directly to the drained resin.

  • Agitate the reaction vessel at room temperature for 60 to 120 minutes. (For highly aggregated sequences, gentle microwave heating at 50°C for 15 minutes can be applied).

  • Drain the reaction mixture and wash the resin: 3 × 5 mL DMF.

Step 5: Validation (Kaiser Test)
  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions).

  • Heat at 100°C for 3 minutes.

    • Self-Validation Check: A yellow/colorless solution indicates complete coupling. A blue solution indicates unreacted primary amines, necessitating a second coupling cycle (Repeat Steps 3 & 4).

Step 6: Capping (Critical for Purity)
  • To permanently block any trace unreacted amines and prevent deletion sequences, add 5 mL of a capping solution: Acetic Anhydride / DIPEA / DMF (1:1:8 v/v/v).

  • Agitate for 10 minutes.

  • Drain and wash the resin thoroughly: 5 × 5 mL DMF, followed by 3 × 5 mL DCM. The resin is now ready for the next SPPS cycle.

References

  • ResearchGate. An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Available at:[Link]

  • PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at:[Link]

  • National Institutes of Health (PMC). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at:[Link]

Method

Application Note: Synthesis and Evaluation of HDAC Substrate Analogues Using Fmoc-Orn(Ac)-OH

Scientific Rationale: Probing the HDAC Active Site Histone deacetylases (HDACs) are critical epigenetic metalloenzymes that catalyze the hydrolysis of ε -N-acetyl-L-lysine residues on histones and non-histone proteins. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: Probing the HDAC Active Site

Histone deacetylases (HDACs) are critical epigenetic metalloenzymes that catalyze the hydrolysis of ε -N-acetyl-L-lysine residues on histones and non-histone proteins. The active site of zinc-dependent HDACs (Classes I, II, and IV) is characterized by a narrow, hydrophobic channel approximately 11 Å deep. At the base of this channel, a catalytic Zn2+ ion polarizes the substrate's carbonyl group for nucleophilic attack by a zinc-bound water molecule[1]([Link]).

To probe the strict geometric and steric constraints of this channel, researchers utilize Fmoc-Orn(Ac)-OH ( -Fmoc- -acetyl-L-ornithine) in Solid-Phase Peptide Synthesis (SPPS). Ornithine possesses a three-carbon side chain, making it exactly one methylene group ( −CH2​− ) shorter than lysine. When incorporated into a peptide sequence, the Orn(Ac) residue is too short to allow the acetyl group to optimally coordinate with the catalytic zinc ion[2]([Link]). Consequently, Orn(Ac)-containing peptides are refractory to deacetylation. This precise structural failure makes Fmoc-Orn(Ac)-OH an indispensable building block for synthesizing negative controls in kinetic assays, mapping active site depth, and developing chain-shortened peptidomimetic inhibitors[3]([Link]).

Structural and Functional Logic

HDAC_Logic HDAC HDAC Active Site (~11 Å Hydrophobic Channel) Zinc Catalytic Zn2+ Ion at Channel Base HDAC->Zinc Lys Substrate: Lys(Ac) (4-Carbon Chain) Lys->HDAC Match Optimal Geometry: Zn2+ Coordination Lys->Match Orn Analogue: Orn(Ac) (3-Carbon Chain) Orn->HDAC Mismatch Steric Mismatch: Cannot Reach Zn2+ Orn->Mismatch Deacetylation Successful Deacetylation Match->Deacetylation Inhibition No Reaction (Negative Control / Probe) Mismatch->Inhibition

Logical mechanism of HDAC active site chain-length specificity.

Comparative Substrate Profiling

The following table summarizes the quantitative and qualitative differences between natural HDAC substrates and synthetic analogues, highlighting the causality behind selecting Fmoc-Orn(Ac)-OH for specific experimental workflows.

Substrate AnalogueSide Chain LengthZinc CoordinationHDAC Deacetylation ActivityPrimary Experimental Application
Lys(Ac) 4 carbonsOptimalHigh (Natural Substrate)Positive control, kinetic profiling
Orn(Ac) 3 carbonsSuboptimal (Too short)None / Very LowNegative control, active site probe
Dab(Ac) 2 carbonsFailsNoneSteric limitation mapping
Propionyl-Lys 4 carbonsOptimalModerate (Class-specific)Acyl-pocket volume probing

Self-Validating SPPS Protocol for Orn(Ac) Peptides

Materials Required
  • Amino Acid: Fmoc-Orn(Ac)-OH (CAS: 172690-48-1)

  • Resin: Rink Amide AM resin (for C-terminal amides)

  • Coupling Reagents: HATU, HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents/Cleavage: DMF, DCM, Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Suspend 0.1 mmol of Rink Amide resin in 5 mL of DMF for 45 minutes.

  • Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive amine sites and ensuring uniform coupling kinetics.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a β -elimination mechanism, exposing the primary amine for the next coupling step.

Step 3: Coupling of Fmoc-Orn(Ac)-OH

  • Action: Dissolve 0.4 mmol (4 eq) of Fmoc-Orn(Ac)-OH and 0.39 mmol (3.9 eq) of HATU in 3 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Causality: HATU generates a highly reactive OAt ester of Fmoc-Orn(Ac)-OH. DIPEA provides the basic environment necessary to deprotonate the resin-bound amine, driving the nucleophilic attack.

  • Validation Check 1 (Chemical): Perform a Kaiser (ninhydrin) test. A yellow resin beads/solution indicates complete coupling. A blue color indicates free unreacted amines, requiring a re-coupling step.

Step 4: Global Cleavage and Deprotection

  • Action: Once the full peptide sequence is assembled, treat the dried resin with a cleavage cocktail of TFA / TIS / H2​O (95:2.5:2.5 v/v) for 2.5 hours.

  • Causality: High-concentration TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. TIS and water act as carbocation scavengers, preventing the re-alkylation of the peptide sequence.

Step 5: Precipitation and Validation

  • Action: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet.

  • Validation Check 2 (Structural): Analyze the crude peptide via LC-MS. The target mass must reflect a −14 Da shift compared to the Lys(Ac) control sequence, confirming the successful integration of the shorter ornithine chain.

  • Validation Check 3 (Functional): Incubate the purified Orn(Ac) peptide with recombinant HDAC8[4]([Link]). Monitor via HPLC; the Orn(Ac) peptide peak must remain unshifted over time, validating its resistance to deacetylation and confirming its utility as a negative control.

Synthesis Workflow Visualization

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-Orn(Ac)-OH (HATU / DIPEA) Deprotect->Couple Wash Washing & Kaiser Test (DMF / DCM) Couple->Wash Wash->Deprotect Next Amino Acid Cleave Global Cleavage (TFA / TIS / H2O) Wash->Cleave Purify HPLC Purification & LC-MS Validation Cleave->Purify

SPPS workflow for synthesizing Fmoc-Orn(Ac)-OH modified peptides.

Sources

Application

Application Note &amp; Protocol: Cleavage of Peptides Containing N⁵-Acetyl-L-Ornithine (Fmoc-Orn(Ac)-OH)

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, chemical biology, and epigenetic probe development. Introduction & Biological Context Nδ -Acetylornithine (O...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, chemical biology, and epigenetic probe development.

Introduction & Biological Context

-Acetylornithine (Orn(Ac)) is a critical non-proteinogenic amino acid with profound biological significance. In bacteria, it serves as a vital intermediate in the linear arginine biosynthesis pathway, where it is hydrolyzed by the metalloenzyme [1]. Furthermore, it is utilized by to form N -acetylcitrulline[2]. In plants such as Arabidopsis thaliana, -acetylornithine functions as a that deters herbivory by reducing the nutritive value of plant tissue[3].

For drug development professionals, incorporating Fmoc-Orn(Ac)-OH into Solid-Phase Peptide Synthesis (SPPS) is essential for creating ArgE inhibitors, mapping epigenetic modifications, and synthesizing antimicrobial peptide analogs. This application note details the mechanistic rationale and step-by-step protocol for the successful cleavage and isolation of Orn(Ac)-containing peptides.

Mechanistic Insights: The Logic of Orthogonal Deprotection

Expertise & Experience: The Chemical Challenge

The fundamental challenge in the final stage of SPPS is achieving complete global deprotection of acid-labile side chains without compromising target modifications. Fmoc-Orn(Ac)-OH utilizes an -Fmoc group (base-labile) and an -acetyl group.

Unlike standard side-chain protecting groups (e.g., Boc, tBu, Trt) which rely on carbamate or ether linkages susceptible to SN​1 cleavage via highly concentrated[4], the amide bond of the acetyl group is highly robust. It is entirely[5]. Therefore, the objective of the cleavage step is preservation of the acetyl moiety while severing the peptide-resin linker.

Causality of Scavenger Selection

Because the acetyl group is a permanent modification that does not generate reactive carbocations during TFA cleavage, it does not dictate the formulation of the cleavage cocktail[6]. Instead, the choice of scavengers is dictated entirely by the other amino acids in the sequence. to trap the highly reactive cationic species generated from tBu/Boc/Trt groups, preventing the irreversible alkylation of nucleophilic residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp)[7].

Orthogonality A Fmoc-Orn(Ac)-OH Residue in SPPS B Alpha-Amine (Fmoc Protected) A->B C Delta-Amine (Acetyl Protected) A->C D Other Side-Chains (tBu, Boc, Trt) A->D E Base Labile (Removed by 20% Piperidine) B->E F Permanent Modification (Stable to Base & Acid) C->F G Acid Labile (Removed by 95% TFA) D->G

Orthogonal deprotection logic demonstrating the stability of the N-delta acetyl group.

Quantitative Data: Cleavage Cocktail Selection Matrix

To ensure the self-validating nature of this protocol, the cleavage cocktail must be tailored to the peptide's global sequence. The table below summarizes the optimal cocktails for Orn(Ac)-containing peptides based on co-existing residues[8].

Cleavage CocktailComposition (v/v)Target Sequence ProfileOrn(Ac) Stability
Reagent TFA/TIS 95% TFA, 2.5% TIS, 2.5% H₂OStandard sequences (No Cys, Met, Trp)>99% Intact
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTContains Cys, Met, or Trp>99% Intact
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISContains sensitive residues, avoids EDT odor>99% Intact
Reagent I 92.5% TFA, 2.5% TIS, 5% DMBPrevents Rink Amide linker decomposition>99% Intact

Experimental Protocol: Step-by-Step Cleavage Workflow

Trustworthiness Check: This methodology is designed as a self-validating system. By strictly controlling the reaction time and scavenger ratios, the integrity of the Orn(Ac) residue is guaranteed while ensuring complete detachment from the solid support[7].

Materials Required:
  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIS)

  • Ultrapure Water (H₂O)

  • Dichloromethane (DCM)

  • Ice-cold Diethyl Ether

Step 1: Resin Preparation & Swelling
  • Transfer the fully synthesized peptide-resin (post final Fmoc-deprotection) into a fritted syringe or cleavage vessel.

  • Wash the resin with DCM (3 × 5 mL per gram of resin) to swell the polymer matrix. This ensures optimal penetration of the cleavage cocktail.

  • Dry the resin under a gentle stream of nitrogen or vacuum for 10 minutes.

Step 2: Cocktail Formulation
  • Prepare the cleavage cocktail fresh in a fume hood. For a standard Orn(Ac) peptide, mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O per gram of resin.

  • Causality Note: Always add scavengers to the TFA before adding the mixture to the resin to prevent premature carbocation generation without trapping agents present[7].

Step 3: Cleavage Reaction
  • Add the cleavage cocktail to the dried resin.

  • Agitate gently on an orbital shaker at room temperature (20-25°C) for 2 to 2.5 hours.

  • Critical Parameter: Do not exceed 3 hours. While the -acetyl group is highly stable[5], prolonged exposure to concentrated acid can lead to non-specific degradation of the peptide backbone.

Step 4: Filtration and Concentration
  • Filter the cleavage solution into a clean, dry 50 mL polypropylene centrifuge tube.

  • Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Evaporate the combined TFA solution under a gentle stream of nitrogen until approximately 10-15% of the original volume remains.

Step 5: Precipitation and Isolation
  • Add 10 volumes (relative to the remaining TFA) of ice-cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Invert the tube gently to ensure complete mixing. A white, flocculent precipitate should form immediately.

  • Centrifuge at 3,000 × g for 5 minutes at 4°C.

  • Carefully decant the ether supernatant, taking care not to disturb the peptide pellet.

  • Resuspend the pellet in fresh ice-cold ether, vortex briefly, and centrifuge again. Repeat this wash step twice more to quantitatively remove scavengers and cleaved protecting groups.

  • Dry the final peptide pellet under vacuum overnight.

Workflow Step1 1. Resin Preparation Swell in DCM & Dry Step2 2. Cocktail Formulation TFA / Scavengers Step1->Step2 Step3 3. Cleavage Reaction 2-3 hrs at Room Temp Step2->Step3 Step4 4. Filtration & Concentration N2 Evaporation Step3->Step4 Step5 5. Precipitation Ice-Cold Diethyl Ether Step4->Step5 Step6 6. Isolation Centrifuge & Vacuum Dry Step5->Step6

Step-by-step workflow for the cleavage and isolation of Orn(Ac)-containing peptides.

Quality Control & Validation

To validate the protocol, analyze the crude peptide via RP-HPLC and MALDI-TOF/ESI-MS.

  • Mass Verification: The -acetyl group contributes a mass shift of +42.01 Da relative to an unmodified ornithine residue.

  • Self-Validation Check: If the mass spectrum reveals a peak at [M - 42], it indicates anomalous deacetylation (highly rare under these conditions) or incomplete coupling during SPPS. Peaks at [M + 56] (tBu) or [M + 242] (Trt) indicate incomplete global deprotection, requiring an extension of the cleavage time in Step 3.

References

  • Zheng, R., et al. (2015). "Can TFA cleave the acetyl and decompose the carboxymethylated methionine?" ResearchGate. Available at:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Available at:[Link]

  • Bennett, M. A., et al. (2010). "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions." Journal of Peptide Science. Available at:[Link]

  • "Cleavage Cocktail Selection." CDN Peptide Guides. Available at:[Link]

  • Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." The Plant Cell. Available at:[Link]

  • Shi, D., et al. (2006). "Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis." Journal of Bacteriology. Available at:[Link]

  • Sikdar, R., & Kim, J. (2024). "Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." Frontiers in Microbiology. Available at:[Link]

Sources

Method

Advanced Application Note: Engineering Epigenetic Assays with N5-Acetyl-N2-Fmoc-L-Ornithine

Subtitle: A structural mimic for N6-Acetyl-L-Lysine to probe sirtuin/HDAC binding pockets and enhance peptidomimetic stability. Target Audience: Researchers, scientists, and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A structural mimic for N6-Acetyl-L-Lysine to probe sirtuin/HDAC binding pockets and enhance peptidomimetic stability. Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Rationale

In the development of epigenetic assays targeting histone deacetylases (HDACs), sirtuins, and bromodomains, the native N6-acetyl-L-lysine (AcLys) residue is the universal biological substrate. However, native AcLys-containing peptides suffer from rapid degradation by endogenous cellular proteases, limiting their utility in live-cell assays or extended in vitro incubations.

N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) serves as a critical synthetic building block to overcome these limitations. Structurally identical to AcLys but with a side chain that is one methylene group shorter (a δ -amino group rather than an ϵ -amino group), N δ -acetyl-ornithine (AcOrn) acts as a highly effective acetyl-lysine mimic. Incorporating this unnatural amino acid into peptidomimetic scaffolds allows researchers to achieve two primary objectives:

  • Spatial Probing: Differentiating the depth and spatial constraints of epigenetic binding cavities.

  • Proteolytic Stability: Protecting the central pharmacophore from rapid enzymatic degradation.

Mechanistic Rationale: The E-E-A-T Framework

As a Senior Application Scientist, it is crucial to understand why AcOrn behaves differently than AcLys, rather than simply swapping reagents.

Expertise & Experience: The Causality of Protease Resistance

The use of AcOrn as a flanking residue in peptidomimetic scaffolds (e.g., AcOrn-TuAcK-AcOrn) was pioneered to enhance the proteolytic stability of sirtuin inhibitors inside cells[1]. Endogenous cellular proteases have evolutionarily optimized active sites designed to recognize the specific side-chain length and transition state geometry of native lysine and arginine residues. By shortening the side chain by a single methylene group (approximately 1.5 Å), the transition state geometry within the protease active site is severely disrupted. This yields a proteolytically stable framework that is ideal for extended in vitro or live-cell assays[1].

Furthermore, sirtuins operate via a bi-ter kinetic mechanism where the acetylated substrate binds prior to the NAD+ cofactor[2]. The catalytic tunnel of sirtuins is highly sensitive to the spatial orientation of the N ϵ -acetyl group[3]. Comparative studies have shown that substituting AcLys with AcOrn can modulate inhibitory potency. For instance, a diacetyl-lysine scaffold can confer stronger SIRT1 inhibition than a diacetyl-ornithine scaffold, validating AcOrn's utility as a spatial probe to map the active site's tolerance for varied chain lengths[4][5].

Trustworthiness: Designing a Self-Validating System

To ensure that experimental observations are genuinely due to the spatial constraints of the AcOrn mimic and not an artifact of peptide synthesis, every assay utilizing an AcOrn-peptide must be paired with a parallel AcLys-peptide control . A measurable shift in IC 50​ , binding affinity (K d​ ), or enzymatic half-life between the two peptides self-validates the spatial and proteolytic impact of the carbon-chain length.

Comparative Data: AcLys vs. AcOrn

The following table summarizes the quantitative and structural differences between the native substrate and the synthetic mimic, guiding rational assay design.

PropertyN6-Acetyl-L-Lysine (AcLys)N5-Acetyl-L-Ornithine (AcOrn)
Side Chain Length 4 methylene carbons (C α to C ϵ )3 methylene carbons (C α to C δ )
Distance to Acetyl Group ~6.3 Å from C α ~4.8 Å from C α
Native Biological Role Endogenous epigenetic markSynthetic mimic / Peptidomimetic probe
Proteolytic Half-Life Short (Minutes to hours)Extended (Hours to days)
Sirtuin Processing Native SubstrateModulated (Acts as substrate or inhibitor)
SPPS Compatibility Standard Fmoc-Lys(Ac)-OHStandard Fmoc-Orn(Ac)-OH

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of AcOrn-containing Peptidomimetics

This protocol details the incorporation of Fmoc-Orn(Ac)-OH into a peptide sequence (e.g., a SIRT1 inhibitory scaffold) using standard Fmoc-SPPS chemistry.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Amino Acid Coupling:

    • Prepare a solution of 0.4 mmol Fmoc-Orn(Ac)-OH (4 equivalents), 0.39 mmol HBTU, and 0.8 mmol DIPEA in 3 mL DMF.

    • Add the solution to the resin and agitate for 45–60 minutes.

    • Causality Note: The δ -acetyl group is stable under standard basic coupling conditions; no special precautions are needed compared to Fmoc-Lys(Ac)-OH.

  • Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap unreacted amines using acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 10 minutes to prevent deletion sequences.

  • Cleavage & Global Deprotection: Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation & Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

SPPS_Workflow Start Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash Washing Steps (DMF/DCM) Deprotect->Wash Couple Coupling of Fmoc-Orn(Ac)-OH (HBTU/DIPEA) Couple->Wash Repeat for next AA Wash->Couple Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Wash->Cleave Sequence Complete Purify Peptide Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating Fmoc-Orn(Ac)-OH.

Protocol B: In Vitro Sirtuin Inhibition & Stability Assay

This protocol evaluates the inhibitory potency and proteolytic stability of the AcOrn-containing peptidomimetic against a recombinant Sirtuin enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA). Prepare a 500 µM stock of the NAD+ cofactor[3].

  • Parallel Control Setup (Self-Validation): Prepare serial dilutions (10 nM to 100 µM) of both the AcOrn-peptide and the native AcLys-peptide control in assay buffer.

  • Reaction Initiation: In a 96-well microplate, combine 25 µL of the peptide dilutions, 25 µL of NAD+ (final concentration 500 µM), and 50 µL of recombinant SIRT1 enzyme (final concentration 0.5 µg/mL).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching & Readout: Quench the reaction by adding 10 µL of 10% TFA. Centrifuge to remove precipitated proteins. Analyze the supernatant via analytical HPLC to quantify the formation of the deacetylated product and 2'-O-acetyl-ADP-ribose (OAADPr)[2].

  • Stability Assessment: To test proteolytic stability, incubate the peptides in cell lysate or isolated trypsin for 0, 1, 4, and 24 hours prior to the assay. The AcOrn peptide will exhibit an intact HPLC peak at 24 hours, whereas the AcLys peptide will be degraded.

Sirtuin_Mechanism Enzyme Sirtuin Enzyme (SIRT1-7) Complex Enzyme-Substrate-NAD+ Ternary Complex Enzyme->Complex Substrate Peptidomimetic Substrate (Flanking AcOrn residues) Substrate->Complex NAD NAD+ Cofactor NAD->Complex Stalled Stalled Intermediate (Proteolytically Stable) Complex->Stalled AcOrn modulates catalytic rate Readout Assay Readout (HPLC / Fluorescence) Stalled->Readout Prolonged Half-life

Caption: Sirtuin ternary complex formation and modulation by AcOrn peptidomimetics.

References

  • Hirsch BM, Hao Y, Li X, Wesdemiotis C, Wang Z, Zheng W. A mechanism-based potent sirtuin inhibitor containing Nε-thiocarbamoyl-lysine (TuAcK). Bioorg Med Chem Lett. 2011.

  • Hao Y, et al. Novel thiourea-based sirtuin inhibitory warheads. J Med Chem. 2013.

  • Sauve AA. Sirtuin chemical mechanisms. Biochim Biophys Acta. 2010.

  • Dai H, et al. Mechanisms and Molecular Probes of Sirtuins. Chem Biol. 2008.

  • Zheng W. Sirtuin mechanism and inhibition: explored with N(epsilon)-acetyl-lysine analogs. Mol Biosyst. 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Orn(Ac)-OH

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the solid-phase peptide synthesis (SPPS) of sequences cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the solid-phase peptide synthesis (SPPS) of sequences containing N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH).

Unlike standard sterically hindered amino acids, the primary challenge with Fmoc-Orn(Ac)-OH lies in its unique electronic properties and its propensity to induce severe on-resin aggregation. This guide provides mechanistic insights, validated troubleshooting workflows, and step-by-step protocols to ensure high-fidelity coupling.

Part 1: Mechanistic Causality – The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the molecular behavior of Fmoc-Orn(Ac)-OH. In standard SPPS, the δ -amino group of ornithine is typically protected by a bulky, lipophilic tert-butyloxycarbonyl (Boc) group, which prevents side reactions and aids in solvation[1].

However, when synthesizing peptides that natively require an acetylated ornithine residue, Fmoc-Orn(Ac)-OH is utilized. The N5-acetyl group introduces a critical challenge: it contains an amide bond .

  • Hydrogen Bonding: The acetyl amide acts as both a strong hydrogen-bond donor (NH) and acceptor (C=O).

  • Aggregation: As the peptide elongates, these side-chain amides interact with the peptide backbone and other polar side chains, promoting inter- and intra-chain hydrogen bonding. This drives the formation of insoluble β -sheet-like structures on the resin[2].

  • Steric Shielding: This aggregation causes the resin matrix to shrink and collapse, physically shielding the N-terminal amine of the growing peptide chain from incoming activated Fmoc-Orn(Ac)-OH, resulting in incomplete coupling[3][4].

AggregationMechanism A Growing Peptide Chain (Resin-Bound) B Addition of Fmoc-Orn(Ac)-OH A->B C N5-Acetyl Group (H-Bond Donor/Acceptor) B->C D Inter/Intra-Chain Hydrogen Bonding C->D Promotes E Beta-Sheet Formation & Resin Shrinkage D->E Leads to F Steric Shielding of N-Terminal Amine E->F Causes G Incomplete Coupling (Positive Kaiser Test) F->G Results in

Mechanism of Fmoc-Orn(Ac)-OH induced on-resin aggregation and coupling failure.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Kaiser test is intensely blue after a 2-hour coupling with Fmoc-Orn(Ac)-OH. Should I just increase the reaction time? A1: No. Extended reaction times rarely resolve aggregation-driven incomplete coupling and can increase the risk of side reactions (e.g., racemization or premature Fmoc removal). A positive Kaiser test (blue/purple beads) confirms the presence of unreacted primary amines[4][5]. If a standard 1-hour coupling fails, the issue is likely thermodynamic (aggregation) or kinetic (poor activation), not just a matter of time. You must alter the coupling environment using chaotropic salts, heat, or stronger activators[2].

Q2: Does the choice of coupling reagent significantly impact Fmoc-Orn(Ac)-OH incorporation? A2: Absolutely. Standard uronium salts like HBTU or phosphonium salts like PyBOP may lack the activation kinetics required to overcome the steric and aggregative barriers presented by the acetylated side chain. Switching to highly reactive reagents like HATU or adopting DIC/OxymaPure can drastically improve coupling efficiency[3][5][6].

Q3: How can I disrupt the hydrogen bonding caused by the N5-acetyl group? A3: You can modify the solvent system. Adding chaotropic agents, such as 0.1 M Lithium Chloride (LiCl), to your Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) disrupts the hydrogen-bond networks. Alternatively, using a solvent mixture with higher polarity and hydrogen-bond disruption capabilities, such as NMP/DMSO (8:2 v/v), can re-solvate the aggregated peptide chains[2].

Quantitative Data: Coupling Reagent Efficacy for Aggregating Sequences
Coupling SystemBaseRelative Activation RateAggregation DisruptionRecommended Use Case
HBTU / HOBt DIEABaselineLowRoutine couplings, short non-aggregating sequences.
HATU / HOAt DIEAVery HighModerateDifficult couplings, sterically hindered residues[5].
DIC / OxymaPure NoneHighHigh (Neutral pH)Microwave-assisted SPPS, minimizing epimerization[6].
COMU DIEAUltra HighModerateExtreme steric hindrance, secondary amines.

Part 3: Troubleshooting Workflows & Validated Protocols

To ensure a self-validating system, every troubleshooting intervention must be followed by a diagnostic check (Kaiser test or micro-cleavage) to verify success before proceeding to the next synthesis cycle[4][7].

TroubleshootingWorkflow Start Positive Kaiser Test After Orn(Ac) Coupling CheckReagents Are Reagents Fresh? (Activators, Base, Solvents) Start->CheckReagents Fresh Yes CheckReagents->Fresh NotFresh No CheckReagents->NotFresh AggCheck Implement Aggregation Disruption Strategy Fresh->AggCheck Replace Replace Reagents & Re-couple NotFresh->Replace Solvent Protocol A: Chaotropic Solvent (0.1M LiCl/DMF) AggCheck->Solvent Strategy 1 Coupling Protocol B: High-Efficiency Double Coupling (HATU) AggCheck->Coupling Strategy 2 Validate Validate via Micro-Cleavage & LC-MS Solvent->Validate Coupling->Validate

Decision matrix for troubleshooting incomplete Fmoc-Orn(Ac)-OH coupling.

Protocol A: Chaotropic Double Coupling (Disrupting Aggregation)

Use this protocol when standard HBTU/DMF coupling yields a positive Kaiser test due to suspected β -sheet formation.

Materials:

  • Fmoc-Orn(Ac)-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • 0.1 M Anhydrous Lithium Chloride (LiCl) in NMP

Step-by-Step Methodology:

  • Resin Preparation: Drain the reaction vessel containing the peptide-resin with the unreacted N-terminal amine. Wash the resin thoroughly with NMP (3 × 1 min) to remove residual DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-Orn(Ac)-OH and HATU in a minimal volume of the 0.1 M LiCl/NMP solution.

  • Base Addition: Add DIEA to the pre-activation vial. Stir for exactly 1 minute to generate the active O-At ester. Note: Prolonged pre-activation with HATU can lead to guanidinylation of the N-terminus.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with NMP (3 × 1 min) and DMF (3 × 1 min).

  • Validation: Perform a Kaiser test. If the beads remain colorless/yellow, the coupling is complete[5].

Protocol B: Diagnostic Micro-Cleavage & LC-MS Validation

Relying solely on colorimetric tests can be misleading for highly aggregated sequences where the dye cannot penetrate the resin matrix[2]. This protocol provides definitive quantitative validation.

Step-by-Step Methodology:

  • Sampling: Withdraw a small aliquot (approx. 2–5 mg) of the washed, dried peptide-resin from the main synthesis vessel[4].

  • Cleavage: Place the resin in a microcentrifuge tube. Add 100–200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)[4][6].

  • Incubation: Agitate at room temperature for 1–2 hours.

  • Precipitation: Add 1 mL of ice-cold diethyl ether to precipitate the crude peptide[4]. Centrifuge at 10,000 rpm for 3 minutes.

  • Decantation: Carefully decant the ether supernatant. Wash the pellet once more with cold ether and centrifuge again.

  • Analysis: Dissolve the dried pellet in 100 µL of 50% Acetonitrile/Water. Inject 5 µL into an LC-MS system.

  • Interpretation: Look for the target mass. If a mass corresponding to [Target Mass] - 156 Da (the mass of the missing Orn(Ac) residue) is present, the coupling is definitively incomplete, and a capping step (using acetic anhydride) must be performed before proceeding to the next cycle to prevent deletion sequences[7].

Part 4: References

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. Available at:[Link]

Sources

Optimization

Preventing racemization during N5-Acetyl-N2-Fmoc-L-Ornithine activation

Technical Support Center: Suppressing Racemization During N5-Acetyl-N2-Fmoc-L-Ornithine Activation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suppressing Racemization During N5-Acetyl-N2-Fmoc-L-Ornithine Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of stereochemical degradation during the activation of N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH). Maintaining chiral integrity is paramount in drug development, as even minor epimerization can drastically alter a peptide's biological activity and pharmacokinetic profile[1].

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of racemization, providing self-validating protocols, and offering data-driven solutions to optimize your solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand its kinetic pathways. During the activation of the C-terminal carboxyl group of Fmoc-Orn(Ac)-OH, two primary mechanisms threaten stereochemical integrity:

  • Oxazolone Formation (Primary Pathway): When the carboxylic acid is activated (e.g., forming an highly reactive O-acylisourea intermediate via carbodiimides), the electrophilic carbonyl carbon can undergo intramolecular nucleophilic attack by the oxygen of the N-alpha-Fmoc carbamate[1]. This cyclization forms a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic. In the presence of bases, this proton is rapidly abstracted, creating an achiral enolate. Reprotonation from either face yields a mixture of L- and D-epimers[2].

  • Direct Enolization (Secondary Pathway): Strong, unhindered bases can directly abstract the acidic alpha-proton of the activated ester before coupling occurs, leading to direct enolization and subsequent epimerization[3].

RacemizationMechanism A Fmoc-Orn(Ac)-OH B O-Acylisourea (Activated Ester) A->B DIC / HATU Activation C 5(4H)-Oxazolone Intermediate B->C Intramolecular Cyclization D Enolate Intermediate B->D Strong Base (DIPEA) F L-Peptide (Desired Product) B->F Rapid Trapping (Oxyma) C->D Proton Abstraction C->F Amine Attack (Retention) E D-Epimer (Impurity) D->E Reprotonation & Attack

Logical pathway of Fmoc-Orn(Ac)-OH racemization via oxazolone and enolization.

Troubleshooting Workflow & Optimization Strategies

If you detect D-epimer impurities in your synthesized peptide, the issue is almost certainly kinetic. The rate of oxazolone formation is outcompeting the rate of amide bond formation. We solve this by manipulating the reaction environment.

  • Coupling Reagents (Nucleophilic Trapping): Do not use standalone carbodiimides (DIC, DCC). You must use an additive. We highly recommend Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure has a pKa of 4.60 and acts as a superior nucleophile, rapidly trapping the transient O-acylisourea to form a stable active ester that is highly resistant to oxazolone cyclization[4][5].

  • Base Selection (Steric Hindrance): The choice of base is critical. Diisopropylethylamine (DIPEA) is a strong base that actively promotes alpha-proton abstraction[6]. Switch to a sterically hindered, weaker base like 2,4,6-Collidine (TMP) . TMP provides sufficient basicity to drive the coupling reaction without accessing the sterically protected alpha-proton[3][6].

  • Pre-activation Time (Kinetic Control): Prolonged pre-activation is a fatal error. The longer the amino acid remains in its activated state without the resin-bound amine present, the more time it has to cyclize into an oxazolone[1][6]. Pre-activation must be minimized to < 1 minute, or performed in situ.

TroubleshootingWorkflow Start High Epimerization Detected Q1 Using unhindered base? (e.g., DIPEA) Start->Q1 A1 Switch to TMP (2,4,6-Collidine) Q1->A1 Yes Q2 Using standalone carbodiimides? Q1->Q2 No A1->Q2 A2 Add Oxyma Pure or switch to HATU/HOAt Q2->A2 Yes Q3 Pre-activation > 1 min? Q2->Q3 No A2->Q3 A3 Perform in situ activation (0 min pre-activation) Q3->A3 Yes Success Racemization Suppressed (< 0.5% D-Epimer) Q3->Success No A3->Success

Decision matrix for troubleshooting and optimizing Fmoc-amino acid coupling.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between coupling conditions and the resulting epimerization rates for susceptible Fmoc-protected amino acids during SPPS.

Coupling ReagentAdditiveBasePre-activation TimeTypical Epimerization RateCausality / Mechanism
DIC NoneNone5 minutes> 15.0% Un-trapped O-acylisourea rapidly cyclizes into oxazolone.
HATU HOAtNMM3 hours37.6% [7]Prolonged activation lifespan maximizes enolization.
HATU HOAtDIPEA1 minute~ 2.0% [3]DIPEA's strong basicity abstracts the alpha-proton.
DIC Oxyma Pure TMP < 1 minute < 0.5% [8]Rapid nucleophilic trapping + steric shielding of alpha-proton.

Self-Validating Experimental Protocol

To guarantee both high coupling efficiency and stereochemical purity for Fmoc-Orn(Ac)-OH, execute the following optimized DIC/Oxyma protocol. This workflow includes built-in validation steps to ensure the system is functioning correctly.

Phase 1: Resin Preparation & Deprotection

  • Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal solvent accessibility[9].

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes[9].

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. Failure to remove piperidine will cause premature activation and enolization of the incoming amino acid.

Phase 2: In Situ Activation and Coupling

  • Preparation: In a clean, dry vial, dissolve 3 equivalents of Fmoc-Orn(Ac)-OH and 3 equivalents of Oxyma Pure in a minimal volume of DMF[10].

  • Base Addition (Optional but recommended for difficult sequences): Add 3 equivalents of 2,4,6-Collidine (TMP).

  • Activation: Add 3 equivalents of DIC to the mixture. CRITICAL STEP: Do not allow this mixture to stand. Immediate transfer is required to kinetically outcompete oxazolone formation[6].

  • Coupling: Immediately transfer the activated mixture to the deprotected resin. Agitate gently at room temperature for 1 to 2 hours.

  • Post-Wash: Drain the reaction vessel and wash the resin with DMF (5x).

Phase 3: Self-Validation System

  • Primary Validation (Coupling Efficiency): Perform a Kaiser Test on a few resin beads.

    • Result: A colorless/yellow bead validates complete coupling. A blue bead indicates unreacted primary amines, requiring a second coupling cycle.

  • Secondary Validation (Stereochemical Integrity): Following global cleavage from the resin, perform Chiral HPLC analysis.

    • Methodology: Dry the hydrolysate, re-dissolve in a suitable buffer, and inject onto a chiral stationary phase column (e.g., using a gamma-cyclodextrin or crown-ether based selector)[8]. This validates the exact percentage of D-epimer formation, which should be < 0.5%.

Frequently Asked Questions (FAQs)

Q: Why is Fmoc-Orn(Ac)-OH specifically vulnerable to racemization compared to standard aliphatic amino acids? A: While not as highly prone as Cysteine or Histidine, Fmoc-Orn(Ac)-OH possesses a bulky side chain with an acetylated delta-amine. This steric bulk can slow down the desired intermolecular coupling reaction with the resin-bound amine. Because the intermolecular reaction is slowed, the competing intramolecular reaction (oxazolone cyclization) is given a kinetic advantage.

Q: Can I use HATU instead of DIC/Oxyma for Fmoc-Orn(Ac)-OH? A: Yes, HATU is a highly effective uronium-based coupling reagent that generally provides low levels of racemization due to its massive reactivity[2]. However, HATU requires a tertiary base to function. If you use HATU, you must pair it with HOAt, strictly use a hindered base like TMP (never DIPEA), and utilize zero pre-activation time to prevent base-catalyzed enolization[3][7].

Q: Does lowering the reaction temperature help? A: Yes. Higher temperatures accelerate the rate of racemization exponentially more than they accelerate amide bond formation. If you are still seeing epimerization after switching to DIC/Oxyma, lowering the coupling temperature to 0°C can further suppress the oxazolone pathway.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: peptidechemistry.org URL:[Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: nih.gov (PMC) URL:[Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis Source: nih.gov (PMC) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: mdpi.com URL:[Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis Source: nih.gov (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Fmoc-Orn(Ac)-OH Solubility in DMF

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of side-chain modified amino acids during Solid-Phase Peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of side-chain modified amino acids during Solid-Phase Peptide Synthesis (SPPS). N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) is notoriously difficult to dissolve in standard concentrations (e.g., 0.2 M) in N,N-Dimethylformamide (DMF).

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these solubility failures and providing a self-validating, step-by-step protocol to ensure your automated synthesis runs flawlessly.

I. Core Diagnostics: Mechanistic FAQs

Q1: Why does Fmoc-Orn(Ac)-OH form a gel or precipitate in high-purity DMF? Answer: The root cause lies in supramolecular aggregation. Fmoc-Orn(Ac)-OH contains an -Fmoc protecting group and an N5 -acetylated side chain. In polar aprotic solvents like DMF, the acetyl amide acts as both a strong hydrogen bond donor (-NH) and acceptor (C=O)[1]. This promotes dense intermolecular hydrogen bonding. When this network combines with the hydrophobic π−π stacking of the fluorenyl rings, the molecules self-assemble into insoluble β -sheet-like organogels[2]. While DMF is the standard solvent for SPPS, its solvation capacity is thermodynamically insufficient to outcompete these strong intermolecular forces on its own.

Q2: How do chaotropic salts like LiCl resolve this aggregation? Answer: Chaotropic agents disrupt the thermodynamic stability of the aggregates. When Lithium Chloride (LiCl) is added to the DMF solution, the highly charge-dense Li+ ions strongly coordinate with the carbonyl oxygens of both the acetyl side chain and the DMF molecules[3]. This ion-dipole interaction forcefully outcompetes the peptide-peptide hydrogen bonds, effectively breaking the secondary structures and restoring monomeric solubility without interfering with downstream coupling chemistry.

Q3: Can I use co-solvents without affecting the coupling efficiency? Answer: Yes. Adding 10% to 20% Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to DMF is a highly effective, field-proven strategy[4]. DMSO is a stronger hydrogen bond acceptor than DMF and efficiently solvates the amide protons, capping them to prevent cross-linking. Neither solvent interferes with standard coupling reagents (e.g., DIC/Oxyma, HATU/DIPEA) when used at these ratios.

II. Quantitative Data: Solvent Efficacy Comparison

Understanding the expected outcomes of different solvent modifications is critical for selecting the right approach for your specific synthesizer setup.

Solubilization StrategySolvent SystemMechanism of ActionExpected Outcome
Baseline 100% DMFStandard solvationInsoluble / Gelation
Thermal/Acoustic 100% DMF (35°C + Sonication)Kinetic disruption of non-covalent bondsTemporary dissolution; high risk of precipitation upon cooling
Co-solvent Addition 90% DMF / 10% DMSOPolarity shift; H-bond acceptor competitionClear solution; stable at room temperature
Chaotropic Salt 100% DMF + 0.8 M LiClIon-dipole coordination with acetyl carbonylsHighly stable clear solution; complete network disruption

III. Troubleshooting Workflow

Below is the logical workflow for escalating disruptive forces to achieve solubility. Always start with the mildest intervention.

G Start Issue: Fmoc-Orn(Ac)-OH Gelation in DMF Step1 Step 1: Kinetic Energy Sonicate & Heat (35-40°C) Start->Step1 Check1 Solution Clear at Room Temp? Step1->Check1 Step2 Step 2: Solvent Polarity Add 10-20% DMSO Check1->Step2 No Success Success: Proceed to Automated SPPS Check1->Success Yes Check2 Solution Clear at Room Temp? Step2->Check2 Step3 Step 3: Chaotropic Disruption Add 0.4-0.8 M LiCl Check2->Step3 No Check2->Success Yes Step3->Success Resolved

Workflow for resolving Fmoc-Orn(Ac)-OH solubility issues in DMF during peptide synthesis.

IV. Self-Validating Protocol: Preparation of 0.2 M Fmoc-Orn(Ac)-OH

Objective: Achieve a stable, clear 0.2 M solution of Fmoc-Orn(Ac)-OH suitable for automated peptide synthesizers without the risk of line-clogging precipitation. Design Principle: This protocol utilizes a self-validating feedback loop. You will not proceed to the next step unless the physical state of the solution explicitly confirms the failure of the previous tier.

Step-by-Step Methodology:

Step 1: Initial Solvation Attempt (Kinetic Disruption)

  • Weigh the required mass of Fmoc-Orn(Ac)-OH into a clean, dry glass amino acid vial.

  • Add the calculated volume of high-purity, amine-free DMF to reach a 0.2 M concentration.

  • Vortex vigorously for 3 minutes.

  • Validation Checkpoint: Inspect visually. If the solution is clear, the kinetic energy was sufficient. If cloudy or gelled, the intermolecular hydrogen bonds remain intact. Proceed to Step 2[1].

Step 2: Thermal & Acoustic Disruption

  • Place the vial in an ultrasonic bath.

  • Sonicate for 10 minutes while gently warming the bath to 35°C–40°C. Causality: Acoustic cavitation physically shears the macroscopic gel networks, while mild thermal energy increases the kinetic energy of the solvent molecules to prevent re-aggregation.

  • Validation Checkpoint: Allow the solution to cool to room temperature. If it remains clear for 30 minutes, it is kinetically stable for synthesis. If it precipitates upon cooling, proceed to Step 3.

Step 3: Co-Solvent Integration (Polarity Shift)

  • Add 10% (v/v) of anhydrous DMSO to the existing DMF suspension[4].

  • Vortex for 2 minutes. Causality: DMSO acts as a potent hydrogen-bond acceptor, capping the acetyl -NH groups and preventing intermolecular cross-linking.

  • Validation Checkpoint: Observe for clarity. If still slightly turbid, the hydrophobic π−π stacking is overpowering the polarity shift. Proceed to Step 4.

Step 4: Chaotropic Salt Addition (Chemical Disruption)

  • Add solid anhydrous LiCl directly to the vial to achieve a concentration of 0.4 M to 0.8 M[3].

  • Vortex until the salt completely dissolves. Causality: The highly charged Li+ ions coordinate with the carbonyl groups, permanently disrupting the β -sheet-like hydrogen bonding network.

  • Validation Checkpoint (Final): The transition from a turbid suspension to a completely transparent solution serves as a visual, self-validating endpoint. This optical clarity confirms that the supramolecular network has been fully disrupted into monomeric states, ensuring the amino acid is kinetically available for the coupling reaction.

V. References

  • Gelation behavior of short protected peptides in organic medium Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for N5-Acetyl-N2-Fmoc-L-Ornithine Peptide Synthesis

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This diagnostic hub is engineered specifically for researchers and drug development professionals working with N5-Acetyl-N2-Fmoc-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This diagnostic hub is engineered specifically for researchers and drug development professionals working with N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH). Incorporating acetylated ornithine presents unique kinetic and steric challenges compared to standard proteinogenic amino acids. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQ

Q1: Why is my coupling efficiency significantly lower with Fmoc-Orn(Ac)-OH compared to standard Fmoc-Lys(Boc)-OH? A1: The root cause is a combination of steric hindrance and intermolecular hydrogen bonding. Ornithine possesses three methylene groups in its side chain, which is one fewer than lysine[1]. This shorter aliphatic chain pulls the N5-acetyl group closer to the alpha-carbon, creating a sterically congested microenvironment during carboxyl activation. Furthermore, unlike the bulky, highly hydrophobic Boc protecting group typically used on lysine, the acetyl amide on ornithine can act as both a hydrogen bond donor and acceptor. This promotes inter-chain hydrogen bonding, leading to beta-sheet-like peptide aggregation on the resin and drastically lowering the coupling rate.

Q2: Unprotected ornithine is known to cause chain termination via lactamization. Is this a risk with Fmoc-Orn(Ac)-OH? A2: No, but understanding the mechanism of protection is critical. Free ornithine undergoes a kinetically favored intramolecular nucleophilic attack by the delta-amine onto the activated alpha-carboxyl group, forming a stable 6-membered delta-lactam ring and irreversibly terminating the synthesis[2][3]. By pre-acetylating the delta-amine (N5-Acetyl), the lone pair of electrons on the nitrogen is delocalized into the carbonyl pi-system of the acetyl group. This eliminates its nucleophilicity, effectively shutting down the lactamization pathway.

Q3: How do I overcome aggregation and steric hindrance without inducing racemization? A3: The solution lies in decoupling activation from basicity. Traditional uronium salts like HATU or HBTU require a strong tertiary amine base (e.g., DIEA) to drive the reaction. In the presence of strong bases and slow coupling kinetics (due to the steric bulk of Fmoc-Orn(Ac)-OH), the activated alpha-proton is highly susceptible to abstraction, leading to oxazolone formation and subsequent racemization[4]. We strongly mandate the use of the DIC/Oxyma Pure coupling system. Diisopropylcarbodiimide (DIC) combined with Oxyma generates a highly reactive ester intermediate without requiring a basic tertiary amine[5]. This maintains a mildly acidic to neutral microenvironment, suppressing base-catalyzed epimerization while providing the extreme reactivity needed to overcome the steric barrier of the acetylated ornithine side chain[4][5].

Part 2: Quantitative Reagent Comparison

To maximize yield while preserving stereochemical integrity, coupling reagents must be selected based on their base requirements and reactivity profiles.

Table 1: Coupling Reagent Efficacy for Hindered/Aggregation-Prone Amino Acids (e.g., Fmoc-Orn(Ac)-OH)

Coupling SystemBase RequirementRelative ReactivityRacemization RiskSuitability for Fmoc-Orn(Ac)-OH
DIC / Oxyma Pure None (Neutral)Very HighLow Optimal - High yield, low epimerization
HATU / DIEA 2.0 eq DIEAVery HighHighSub-optimal - High risk of D-isomer formation
HBTU / DIEA 2.0 eq DIEAModerateModeratePoor - Insufficient reactivity for hindered residues
PyBOP / DIEA 2.0 eq DIEAHighModerateAcceptable - Good alternative if DIC is unavailable

Data synthesized from comparative studies on racemization suppression and coupling efficiency in SPPS[4][5].

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, meaning you cannot proceed to the next step without mathematical or chemical validation of the current step's success.

Protocol 1: High-Efficiency DIC/Oxyma Coupling of Fmoc-Orn(Ac)-OH

Causality Focus: This protocol utilizes a PEG-based resin to physically disrupt aggregation and a base-free activation step to prevent racemization.

  • Resin Preparation: Swell 0.1 mmol of ChemMatrix (PEG-based) resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: PEG resins exhibit superior swelling in polar aprotic solvents compared to polystyrene, physically expanding the polymer matrix to disrupt inter-chain hydrogen bonding caused by the acetyl groups.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).

    • Validation Checkpoint: Collect the deprotection effluent and measure UV absorbance at 301 nm. A stable plateau in absorbance across successive washes mathematically validates the complete cleavage of the Fmoc-dibenzofulvene adduct.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Orn(Ac)-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 2 minutes at room temperature.

    • Causality: Pre-activation ensures the complete formation of the highly reactive Oxyma ester before introduction to the resin, minimizing side reactions.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Washing & Verification: Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

    • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. A blue resin indicates >1% unreacted primary amines, triggering an automatic requirement for a second coupling cycle (repeat steps 3-5). A yellow/colorless resin validates complete amide bond formation, permitting progression.

Protocol 2: Cleavage and Global Deprotection

Note: The N5-acetyl group is a permanent structural modification. It is completely stable to standard acidic cleavage conditions and will remain on the final peptide.

  • Preparation: Wash the completed peptidyl-resin with DCM (5 x 1 min) and dry completely under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water.

    • Causality: TIS and water act as highly efficient carbocation scavengers, preventing re-alkylation of the peptide backbone by cleaved protecting groups from other residues.

  • Reaction: Add 5 mL of the cocktail per 0.1 mmol of resin. Agitate gently for 2 hours at room temperature.

  • Isolation: Filter the resin. Precipitate the cleaved peptide by adding the TFA filtrate dropwise into 40 mL of ice-cold diethyl ether.

    • Validation Checkpoint: Centrifuge at 4000 rpm for 5 minutes. A distinct white pellet confirms successful precipitation. Decant the ether, wash the pellet twice more with cold ether, and lyophilize.

Part 4: Visualizations

SPPS_Workflow Start Resin Swelling (PEG Matrix) Deprotect Fmoc Deprotection (UV Validated) Start->Deprotect Activate DIC/Oxyma Activation (Base-Free) Deprotect->Activate Couple Fmoc-Orn(Ac)-OH Coupling (60-90 min) Activate->Couple Kaiser Kaiser Test Validation Couple->Kaiser Success Proceed to Next AA or Cleavage Kaiser->Success Colorless (Pass) Recouple Double Coupling Required Kaiser->Recouple Blue (Fail) Recouple->Couple

Validated SPPS workflow for Fmoc-Orn(Ac)-OH featuring built-in UV and Kaiser test checkpoints.

Lactam_Suppression Unprotected Unprotected Ornithine (Nucleophilic δ-amine) Lactam δ-Lactam Ring Formation (Irreversible Termination) Unprotected->Lactam Carboxyl Activation Acetylated Fmoc-Orn(Ac)-OH (Acetylated δ-amine) Delocalized Electron Delocalization (Loss of Nucleophilicity) Acetylated->Delocalized Structural Property Elongation Successful Peptide Elongation (No Ring Formation) Delocalized->Elongation Enables

Mechanistic pathway showing how N5-acetylation suppresses irreversible lactam formation.

References

  • Title: The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis Source: benchchem.com URL: 2

  • Title: Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis Source: intechopen.com URL: 3

  • Title: Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: peptidechemistry.org URL: 5

  • Title: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis Source: benchchem.com URL: 1

  • Title: A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity Source: benchchem.com URL: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-Orn(Ac)-OH in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges associated with incorporating Nα-Fmoc-Nδ-acetyl-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges associated with incorporating Nα-Fmoc-Nδ-acetyl-L-ornithine[Fmoc-Orn(Ac)-OH]. While acetylated ornithine is a critical building block for synthesizing siderophore mimics, modified antimicrobial peptides, and detoxin analogs [1], its unique steric and electronic properties introduce specific side reactions during chain elongation.

This guide moves beyond basic troubleshooting to explain the causality behind these side reactions, providing you with self-validating protocols to ensure high-purity synthesis.

Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why am I observing diastereomeric impurities (+0 Da mass shift, split HPLC peaks) after coupling Fmoc-Orn(Ac)-OH?

The Diagnostic Insight: You are experiencing α-epimerization . Direct coupling of acetylated ornithine (and acetylated arginine) is notoriously prone to epimerization at the α-carbon[2].

Causality: When Fmoc-Orn(Ac)-OH is activated with strong uronium/aminium salts (like HATU or HBTU) in the presence of a strong tertiary amine base (like DIPEA), the activated carboxyl intermediate rapidly cyclizes into an oxazolone. The basic conditions abstract the α-proton from the oxazolone, leading to racemization. The acetyl group on the δ-amine exacerbates this by altering the local dielectric environment and solubility of the derivative, prolonging the lifetime of the activated species before nucleophilic attack by the resin-bound amine.

The Solution:

  • First-Line Defense (Solution Phase): Switch your activation chemistry. Replace HATU/DIPEA with DIC/OxymaPure . This carbodiimide/oxime-based activation maintains a near-neutral pH during coupling, drastically suppressing oxazolone deprotonation.

  • Definitive Fix (Solid Phase): If epimerization persists, abandon direct coupling. Utilize an Orthogonal Two-Step Protocol (detailed in the methodology section below). Couple an orthogonally protected ornithine (e.g., Fmoc-Orn(Alloc)-OH), deprotect the side chain, and acetylate on-resin.

FAQ 2: My sequence contains an Asp-Orn(Ac) motif. Why do I see -18 Da and +85 Da mass shifts?

The Diagnostic Insight: This is classic Aspartimide formation (-18 Da for the cyclized intermediate) followed by piperidine ring-opening (+85 Da for the piperidide adduct) [3].

Causality: The Asp-Orn motif is highly susceptible to base-catalyzed degradation. During the Fmoc deprotection step (20% piperidine), the unprotected backbone amide nitrogen of the Orn(Ac) residue acts as a nucleophile, attacking the β-carboxyl ester of the adjacent Asp residue. This forms a 5-membered succinimide (aspartimide) ring. The steric bulk of the Orn(Ac) side chain can force the peptide backbone into a conformation that favors this intramolecular attack.

The Solution:

  • Modify the Deprotection Cocktail: Add an acidic modifier to your piperidine solution to suppress the nucleophilicity of the backbone amide. Using 20% Piperidine + 0.1 M OxymaPure in DMF (or 5% formic acid) effectively buffers the microenvironment.

  • Backbone Protection: Use a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) if the sequence allows, to physically block the nitrogen nucleophile.

FAQ 3: Why is the coupling of Fmoc-Orn(Ac)-OH consistently incomplete, leading to deletion sequences?

The Diagnostic Insight: You are encountering steric hindrance and on-resin aggregation .

Causality: The acetylated δ-amine acts as both a hydrogen bond donor and acceptor. In certain sequence contexts, this promotes inter-chain hydrogen bonding (β-sheet formation) between growing peptide chains on the resin bead, collapsing the resin matrix and hiding the N-terminal amine from the activated Fmoc-Orn(Ac)-OH.

The Solution:

  • Chaotropic Solvents: Switch the coupling solvent from 100% DMF to a 1:1 mixture of DMF/NMP, or add 0.1 M LiCl to disrupt inter-chain hydrogen bonding.

  • Thermal Agitation: Employ microwave-assisted SPPS (e.g., 75°C for 5 minutes) to provide the kinetic energy required to break aggregates and drive the coupling to completion.

Data Presentation: Coupling Strategy Comparison

To optimize your synthesis, refer to the following quantitative comparison of activation strategies for Fmoc-Orn(Ac)-OH.

Activation StrategyBase UsedpH MicroenvironmentEpimerization RiskCoupling EfficiencyRecommendation
HATU / HBTU DIPEA (2.0 eq)Highly BasicHigh (>15%) ExcellentAvoid for Orn(Ac)
DIC / HOBt NoneNeutralLow (<5%)ModerateOutdated; slow kinetics
DIC / OxymaPure NoneMildly Acidic/NeutralVery Low (<1%) ExcellentPreferred Direct Method
Two-Step (Alloc/Ac) DIPEA (for Ac₂O)Basic (Post-Coupling)Zero (0%) ExcellentGold Standard for Purity

Mandatory Visualization: Epimerization Mitigation Workflow

The following logic diagram illustrates the mechanistic pathways of direct coupling versus the orthogonal two-step protocol.

G Start Target: Incorporate Orn(Ac) in SPPS StratA Strategy A: Direct Coupling (Fmoc-Orn(Ac)-OH) Start->StratA StratB Strategy B: Orthogonal Protection (e.g., Fmoc-Orn(Alloc)-OH) Start->StratB Act1 HATU / DIPEA (Basic Conditions) StratA->Act1 Act2 DIC / OxymaPure (Neutral Conditions) StratA->Act2 StepB1 1. Couple Fmoc-Orn(Alloc)-OH (Standard Conditions) StratB->StepB1 Epi High α-Epimerization (Diastereomeric Impurities) Act1->Epi Oxazolone Formation SuccessA Moderate Purity (Sequence Dependent) Act2->SuccessA Reduced Epimerization StepB2 2. Pd(PPh3)4 / PhSiH3 (Alloc Deprotection) StepB1->StepB2 StepB3 3. On-Resin Acetylation (Ac2O / DIPEA) StepB2->StepB3 SuccessB High Purity Peptide (Zero Epimerization) StepB3->SuccessB

Caption: Workflow comparing direct Fmoc-Orn(Ac)-OH coupling risks vs. the zero-epimerization two-step orthogonal protocol.

Experimental Protocol: Orthogonal On-Resin Acetylation (Zero-Epimerization)

To completely bypass the epimerization risk associated with activating pre-acetylated ornithine [2], we recommend incorporating an orthogonally protected derivative, selectively deprotecting it, and acetylating the side chain while the peptide is anchored to the resin. This is a self-validating system: you can perform a Kaiser test at each stage to confirm success.

Materials Required:

  • Fmoc-Orn(Alloc)-OH (Allyloxycarbonyl protection)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Acetic Anhydride (Ac₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Coupling of Orthogonal Building Block:

    • Couple Fmoc-Orn(Alloc)-OH using standard DIC/OxymaPure chemistry (3.0 eq amino acid, 3.0 eq DIC, 3.0 eq OxymaPure in DMF for 1 hour).

    • Validation: Perform a Kaiser test. A yellow/colorless bead indicates successful coupling.

  • Fmoc Deprotection & Chain Elongation:

    • Continue synthesizing the rest of your peptide sequence. It is crucial to complete the N-terminal elongation and perform the final Fmoc deprotection (or N-terminal capping) before manipulating the Alloc group to prevent unwanted acetylation of the N-terminus.

  • Alloc Deprotection (On-Resin):

    • Swell the resin in dry DCM for 15 minutes.

    • In a glass vial, dissolve 0.1 eq of Pd(PPh₃)₄ in dry DCM. Add 10 eq of PhSiH₃ (scavenger).

    • Add the palladium cocktail to the resin and agitate under Argon or Nitrogen for 30 minutes in the dark.

    • Drain and repeat the palladium treatment once more to ensure complete deprotection.

    • Wash the resin extensively: DCM (3x), DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, and finally DMF (3x).

    • Validation: Perform a Kaiser test. The beads should turn deep blue, confirming the liberation of the δ-amine.

  • On-Resin Acetylation:

    • Prepare an acetylation cocktail: 10% Acetic Anhydride (Ac₂O) and 20% DIPEA in DMF.

    • Add the cocktail to the resin and agitate for 30 minutes at room temperature.

    • Drain and wash with DMF (5x) and DCM (3x).

    • Validation: Perform a final Kaiser test. The beads must return to yellow/colorless, confirming complete acetylation of the ornithine side chain.

  • Global Cleavage:

    • Cleave the peptide from the resin using your standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The acetyl group is highly stable to TFA and will remain intact.

References

  • Reitz, Z. L., et al. "Enterobactin on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure–Activity Relationships for Iron Uptake in Bacteria." ACS Infectious Diseases, 2020. Available at:[Link]

  • Hermenau, R., et al. "Pseudotetraivprolides from Pseudomonas entomophila Provide Insights into the Biosynthesis of Detoxin/Rimosamide-Like Anti-Antibiotics." bioRxiv / PMC, 2025. Available at:[Link]

  • Lukszo, J., et al. "The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones." Biopolymers / PMC, 2019. Available at:[Link]

Optimization

Technical Support Center: Optimizing Cleavage Efficiency for N5-Acetyl-N2-Fmoc-L-Ornithine Sequences

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with synthesizing and cleaving peptides rich in N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with synthesizing and cleaving peptides rich in N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH).

Here, we do not just provide generic protocols; we dissect the chemical causality behind synthesis failures and provide self-validating workflows to ensure your Solid-Phase Peptide Synthesis (SPPS) and final resin cleavage are successful.

🔬 Diagnostic Hub: The Chemical Causality of Orn(Ac) Challenges

When dealing with "cleavage efficiency" in Fmoc-Orn(Ac)-OH sequences, researchers typically face two distinct bottlenecks: Fmoc deprotection cleavage during chain elongation and global resin cleavage at the end of the synthesis.

The Mechanistic Root Cause: Unlike bulky, hydrophobic protecting groups (e.g., Boc or tBu), the acetyl group on the delta-amino side chain of ornithine is small, highly polarized, and completely stable to standard SPPS conditions[1]. The amide bond (-NH-CO-CH3) acts as a potent hydrogen bond donor and acceptor. As the peptide chain elongates, consecutive or closely spaced Orn(Ac) residues facilitate severe inter- and intra-molecular hydrogen bonding. This drives the formation of stable β-sheet structures on the solid support[2].

This sequence-dependent aggregation causes the resin matrix to shrink, creating extreme steric hindrance. Consequently, bulky reagents like piperidine cannot access the N-terminal Fmoc group[3], and trifluoroacetic acid (TFA) cannot penetrate the resin matrix during final global cleavage[4].

G A Fmoc-Orn(Ac)-OH Incorporation B Side-Chain H-Bonding (Acetyl Donors/Acceptors) A->B C Beta-Sheet Aggregation & Resin Shrinkage B->C D Steric Hindrance Blocking N-Terminus C->D E Standard 20% Piperidine D->E G Optimized Protocol (DBU / Heat / PEG Resin) D->G F Incomplete Fmoc Cleavage (Synthesis Failure) E->F H Efficient Fmoc Deprotection G->H

Mechanism of sequence-dependent aggregation and resolution via optimized deprotection.

🛠️ Troubleshooting Guides & FAQs

Q1: My sequence contains multiple Fmoc-Orn(Ac)-OH residues, and UV monitoring shows Fmoc deprotection stalling after the third coupling. Why is 20% piperidine failing?

A1: Standard 20% piperidine in DMF is a relatively bulky secondary amine. When your Orn(Ac) residues aggregate into β-sheets, piperidine physically cannot reach the Fmoc group[3]. Resolution: Switch to a stronger, less sterically hindered base. Incorporating 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into your deprotection cocktail significantly accelerates Fmoc removal[3]. Additionally, applying microwave irradiation (e.g., 75°C for 3 minutes) provides the kinetic energy required to disrupt the hydrogen-bonded aggregates[5].

Q2: The synthesis completed successfully, but my final global cleavage yield from the resin is exceptionally low (<10%). Is the acetyl group interfering with TFA?

A2: The acetyl group itself is stable to TFA and will remain on your final peptide[1]. The low yield is not a chemical cleavage failure, but a physical one. The highly aggregated peptide is trapping itself within the polystyrene resin matrix, preventing the TFA cocktail from penetrating and diffusing the cleaved peptide out[4]. Resolution: First, switch from polystyrene to a PEG-based resin (e.g., ChemMatrix), which swells exceptionally well in TFA. Second, pre-swell your resin in Dichloromethane (DCM) for 30 minutes before adding the cleavage cocktail. Finally, extend your cleavage time from the standard 2 hours to 3–4 hours.

Q3: How can I definitively validate that my Fmoc cleavage is complete before moving to the next coupling?

A3: Do not rely solely on automated UV monitoring if aggregation is suspected. Implement a self-validating Kaiser Test (Ninhydrin test) after deprotection[6]. If the resin beads remain colorless or faint blue, deprotection is incomplete. You must perform a double-deprotection step using the DBU protocol outlined below until a deep blue color is achieved, confirming free primary amines.

📊 Data Center: Reagent Optimization

To provide clear comparative benchmarks, the following tables summarize the efficacy of various cleavage strategies when applied to highly aggregated Orn(Ac) sequences.

Table 1: Fmoc Deprotection Reagent Efficacy for Aggregated Sequences

Deprotection ReagentMechanism of ActionRelative Cleavage EfficiencyRisk Profile
20% Piperidine in DMFStandard base-catalyzed eliminationLow (<50%)Low
20% Piperidine + 0.1M LiClChaotropic salt disrupts H-bondingModerate (~75%)Low
2% DBU + 20% Piperidine Strong, non-nucleophilic baseHigh (>95%) Moderate (Aspartimide risk)
Microwave + 20% PiperidineThermal disruption of β-sheetsVery High (>98%) Moderate (Epimerization risk)

Table 2: Global Cleavage Cocktail Optimization for Orn(Ac)-Rich Peptides

Cocktail FormulationSwelling AgentCleavage TimeTarget Application
95% TFA / 2.5% TIS / 2.5% H2ONone2 HoursStandard, non-aggregated peptides
90% TFA / 5% DCM / 2.5% TIS / 2.5% H2O DCM 3.5 Hours Highly aggregated Orn(Ac) sequences

🧪 Self-Validating Experimental Protocols

The following protocols are engineered as closed-loop systems; they include built-in validation steps to ensure you do not proceed with a failed reaction.

Workflow S1 1. Resin Pre-Swelling (DCM, 30 min) S2 2. Cleavage Cocktail (90% TFA, 5% DCM) S1->S2 S3 3. Extended Agitation (3.5 hrs @ RT) S2->S3 S4 4. Filtration & Resin Wash S3->S4 S5 5. Cold Ether Precipitation S4->S5

Optimized global cleavage workflow for highly aggregated acetylated ornithine sequences.
Protocol 1: Aggregation-Disrupting Fmoc Deprotection

Use this protocol during chain elongation when standard piperidine fails.

  • Solvent Wash: Wash the peptidyl-resin with DMF (3 × 1 min) to remove residual coupling reagents.

  • Primary Deprotection: Add a solution of 2% DBU and 20% piperidine in DMF to the resin. Agitate for 5 minutes at room temperature.

  • Drain and Repeat: Drain the reaction vessel. Add a fresh aliquot of the 2% DBU / 20% piperidine solution and agitate for an additional 10 minutes.

  • Validation Step (UV Monitoring): Collect the drained deprotection solution. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Compare the calculated yield against the theoretical resin loading. If yield is <95%, repeat Step 3[3].

  • Post-Cleavage Wash: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of DBU, which can interfere with subsequent couplings.

Protocol 2: High-Yield Global Resin Cleavage

Use this protocol to cleave the final synthesized peptide from the solid support.

  • Pre-Swelling: Transfer the dried peptidyl-resin to a cleavage vessel. Add pure DCM (enough to cover the resin) and agitate gently for 30 minutes. Causality: DCM maximizes the swelling of the polystyrene/PEG matrix, opening channels for TFA.

  • Cocktail Preparation: Prepare the cleavage cocktail: 90% TFA, 5% DCM, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H2O[4].

  • Micro-Cleavage Validation (Self-Validation Step): Extract 5 mg of the swollen resin. Treat with 100 µL of the cocktail for 2 hours. Precipitate with ether, centrifuge, and analyze the pellet via LC-MS. Do not proceed to bulk cleavage until LC-MS confirms the target mass is present and free of protecting groups.

  • Bulk Cleavage: Add the cocktail to the bulk resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3.5 hours.

  • Filtration: Filter the cleavage solution into a collection flask. Wash the depleted resin beads twice with 2 mL of neat TFA to extract any lingering peptide.

  • Precipitation: Concentrate the combined TFA solution under a stream of nitrogen to roughly 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 × g for 10 minutes and decant the supernatant.

📚 References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry , AAPPTEC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis , AAPPTEC. Available at: [Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides , NIH PubMed Central (PMC). Available at: [Link]

  • Should My Peptide Be Acetylated? , LifeTein. Available at:[Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability , NIH PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Fmoc-Orn(Ac)-OH

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists encountering sequence-dependent aggregation and steric hindrance when coupling N5-Acetyl-N2-Fmoc-L-Ornithi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists encountering sequence-dependent aggregation and steric hindrance when coupling N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH) during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Overview: The Challenge of Fmoc-Orn(Ac)-OH

Fmoc-Orn(Ac)-OH presents a unique dual-challenge in peptide assembly. While the α -amine is protected by the standard Fmoc group, the δ -amine (N5) is acetylated. This acetyl moiety acts as both a strong hydrogen bond donor and acceptor. During sequence elongation, this side chain heavily promotes interchain hydrogen bonding, leading to β -sheet-like aggregation on the solid support[1].

This aggregation drastically reduces the solvent accessibility of the reactive N-terminus, creating a highly sterically hindered microenvironment. Consequently, the incoming activated amino acid is physically blocked from achieving the ideal reaction trajectory, leading to incomplete amidation and the formation of critical deletion sequences[1][2].

Troubleshooting & FAQs

Q1: Why am I seeing significant deletion sequences in my crude LC-MS after coupling Fmoc-Orn(Ac)-OH? A: Deletion sequences (the target peptide missing the Orn(Ac) residue) are a direct consequence of incomplete coupling[2]. Because the N5-acetyl group induces local aggregation and steric bulk, standard carbodiimide reagents (like DCC or DIC alone) lack the necessary reactivity to drive the amidation to completion before competing side reactions (like hydrolysis of the active ester) occur[1].

Q2: Which coupling reagents offer the highest efficiency for this specific hindered residue? A: To overcome the steric barrier, highly reactive uronium/aminium salts like HATU or COMU are frequently recommended[2]. HATU is considered the gold standard for difficult couplings, but it carries a risk of guanidinylation at the N-terminus if pre-activation times exceed 2–3 minutes[1]. Alternatively, the DIC/OxymaPure system is highly advantageous. Oxyma acts as a nucleophilic catalyst that forms a highly reactive, less sterically demanding active ester compared to traditional HOBt, significantly improving yields while minimizing explosion risks and epimerization[3][4].

Q3: Can physical reaction conditions overcome the activation energy barrier? A: Yes. Increasing the reaction temperature to 40–60°C provides the necessary thermodynamic energy to disrupt interchain hydrogen bonds and overcome the steric barrier[2]. Microwave-assisted SPPS is particularly effective at ensuring homogeneous heat distribution, dramatically increasing reaction rates for sterically hindered sequences like Fmoc-Orn(Ac)-OH[3].

Q4: How do I definitively validate that the coupling was successful before proceeding? A: A self-validating system requires both qualitative on-resin checks and quantitative post-cleavage analysis. Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample; a blue color indicates unreacted primary amines, necessitating a double coupling[1]. If the test is ambiguous, perform a micro-cleavage (using TFA/TIPS/Water) and analyze the crude peptide via LC-MS to check for the specific mass deletion of the Orn(Ac) residue[2].

Quantitative Reagent Comparison

The selection of a coupling reagent is critical for success. The following table summarizes the relative performance of reagents commonly used for difficult, sterically hindered couplings[4][5][6].

Coupling Reagent SystemRelative Yield (Hindered Sequences)Epimerization RiskSolution StabilitySafety / Explosion Risk
DIC / HOBt Low (60–70%)HighHighHigh (Explosive derivative)
DIC / OxymaPure High (85–95%)LowHighLow
HATU / DIPEA Very High (>95%)ModerateLow (Hydrolyzes quickly)Moderate
COMU / DIPEA Very High (>95%)LowLowLow

Troubleshooting Workflow

Workflow A Resin-Bound Peptide (Deprotected N-terminus) B Primary Coupling DIC/Oxyma, 50°C, 30 min A->B C Kaiser / Ninhydrin Test B->C D Is Coupling Complete? C->D E Proceed to Next Cycle (Fmoc Deprotection) D->E Yes (Colorless) F Double Coupling HATU/DIPEA, 25°C, 1 hr D->F No (Blue/Purple) G Acetic Anhydride Capping (Prevent Deletion Sequences) D->G Persistent Failure F->C Re-test G->E

Troubleshooting workflow for sterically hindered Fmoc-Orn(Ac)-OH coupling.

Self-Validating Protocol: Microwave-Assisted Coupling of Fmoc-Orn(Ac)-OH

This protocol utilizes the DIC/Oxyma system under microwave irradiation to overcome the aggregation and steric bulk of Fmoc-Orn(Ac)-OH, incorporating a mandatory self-validation step.

Materials Required:

  • Fmoc-Orn(Ac)-OH (4.0 equivalents relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (4.0 equivalents)

  • OxymaPure (4.0 equivalents)

  • DMF (Dimethylformamide), peptide synthesis grade

  • Microwave Peptide Synthesizer

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes to maximize polymer-matrix solvation and reagent accessibility[3].

    • Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 mins) and wash the resin thoroughly with DMF (5x).

  • Reagent Activation (In Situ):

    • Dissolve Fmoc-Orn(Ac)-OH (0.4 mmol) and OxymaPure (0.4 mmol) in 2 mL of DMF.

    • Add DIC (0.4 mmol) to the solution. Causality Note: DIC reacts with the carboxylic acid to form an O-acylisourea, which is immediately trapped by Oxyma to form a highly reactive, non-bulky active ester[4].

    • Vortex the mixture for 1 minute at room temperature.

  • Microwave-Assisted Coupling:

    • Add the activated amino acid solution to the resin.

    • Subject the reaction vessel to microwave irradiation at 50°C for 30 minutes with oscillating mixing[3]. Causality Note: The thermal energy disrupts the interchain hydrogen bonds caused by the N5-acetyl group, exposing the N-terminus.

  • Washing:

    • Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts[2].

  • Self-Validation (Critical Step):

    • Extract a few resin beads and perform a Kaiser test.

    • If colorless/yellow: The coupling is complete. Proceed to the next synthesis cycle.

    • If blue/purple: Steric hindrance prevented full conversion. Do NOT proceed to deprotection. Execute a Double Coupling using HATU (3.8 eq) and DIPEA (7.6 eq) at room temperature for 1 hour[5].

  • Capping (If Double Coupling Fails):

    • If the Kaiser test remains positive after double coupling, treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to cap unreacted amines. This prevents the formation of complex deletion sequences, simplifying final HPLC purification[1].

References

  • SAS Publishers. "Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating."[Link]

  • ResearchGate. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[Link]

  • ACS Publications. "Process Development of a Macrocyclic Peptide Inhibitor of PD-L1."[Link]

  • NIH PubMed Central. "Epimerisation in Peptide Synthesis."[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis and Purity Validation of N5-Acetyl-N2-Fmoc-L-Ornithine: A Comparative Guide

Introduction N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH), identified by CAS number 172690-48-1[1], is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS). With a molecular formula of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N5-Acetyl-N2-Fmoc-L-Ornithine (Fmoc-Orn(Ac)-OH), identified by CAS number 172690-48-1[1], is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS). With a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol [2], this derivative allows chemists to introduce acetylated ornithine residues directly into peptide sequences. This is particularly critical when probing structure-activity relationships (SAR) or designing antimicrobial peptides where an acetyl-lysine mimic with a truncated aliphatic side chain is required.

The analytical validation of this building block is paramount. Impurities such as des-Fmoc derivatives, truncated dipeptides, or the D-enantiomer can drastically reduce the overall yield and purity of the final synthetic peptide. This guide objectively compares high-purity Fmoc-Orn(Ac)-OH against standard alternatives and provides a self-validating framework for High-Performance Liquid Chromatography (HPLC) analysis.

Comparative Analysis: Product Grades and Alternatives

To establish a baseline for quality, we compare Ultra-High Purity Fmoc-Orn(Ac)-OH against a Standard Grade variant and a common structural alternative, Fmoc-Orn(Boc)-OH.

Table 1: Key Specifications Comparison of Fmoc-Ornithine Derivatives

ParameterUltra-High Purity Fmoc-Orn(Ac)-OHStandard Grade Fmoc-Orn(Ac)-OHFmoc-Orn(Boc)-OH (Alternative)
Purity (RP-HPLC) ≥ 99.5%≥ 95.0%≥ 99.0%
Enantiomeric Purity ≤ 0.2% D-Isomer≤ 1.0% D-Isomer≤ 0.5% D-Isomer
Free Amino Acids ≤ 0.1%≤ 0.5%≤ 0.2%
Application Profile Direct incorporation of Ac-OrnBulk synthesis (requires purification)Requires post-synthesis acetylation
Global Deprotection Acetyl group remains intactAcetyl group remains intactBoc removed by 95% TFA

Analytical Takeaway: Direct incorporation of Ultra-High Purity Fmoc-Orn(Ac)-OH eliminates the need for orthogonal deprotection and subsequent on-resin acetylation steps required when using Fmoc-Orn(Boc)-OH. However, the presence of the polar acetyl group alongside the highly hydrophobic Fmoc group creates unique chromatographic behavior that must be carefully managed during HPLC validation.

Mechanistic Insights into HPLC Analysis

The analytical challenge in validating Fmoc-Orn(Ac)-OH lies in its amphiphilic nature. The Fmoc (Fluorenylmethyloxycarbonyl) group is highly hydrophobic and exhibits strong UV absorbance, while the N5-acetyl group and the free C-terminal carboxylic acid introduce polarity.

Causality of Experimental Choices
  • Mobile Phase Additives: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA acts as an ion-pairing agent and suppresses the ionization of the free carboxylic acid (pKa ~2.3). Without TFA, the molecule exists in a partially ionized state, leading to severe peak tailing and poor chromatographic resolution.

  • Wavelength Selection: Detection is monitored at 265 nm rather than the standard 214 nm used for peptide backbones. The Fmoc chromophore has a distinct absorption profile, and 265 nm provides high specificity, filtering out non-aromatic background noise and solvent absorbance[3].

  • Chiral Stationary Phases (CSPs): For enantiomeric validation, polysaccharide-based CSPs (e.g., Lux Cellulose-2)[4] or macrocyclic glycopeptides (e.g., Chirobiotic T)[5] are required. The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric inclusion between the CSP and the Fmoc-amino acid.

  • Mass Spectrometry Compatibility: If LC-MS/MS is required for impurity identification, the TFA must be substituted with volatile buffers like ammonium acetate or ammonium trifluoroacetate to prevent ion suppression in the electrospray ionization (ESI) source[6].

HPLC_Workflow Start Sample Preparation Fmoc-Orn(Ac)-OH (1 mg/mL) Split Analytical Pathway Decision Start->Split RP_HPLC Reversed-Phase HPLC (C18 Column, 0.1% TFA) Split->RP_HPLC Chemical Purity Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Split->Chiral_HPLC Enantiomeric Purity UV_Detect UV Detection (265 nm & 301 nm) RP_HPLC->UV_Detect MS_Detect LC-MS/MS (Impurity Mass ID) RP_HPLC->MS_Detect Chiral_Purity Enantiomeric Excess (ee) (Target ≤ 0.2% D-Isomer) Chiral_HPLC->Chiral_Purity Chem_Purity Chemical Purity Assessment (Target ≥ 99.5%) UV_Detect->Chem_Purity MS_Detect->Chem_Purity Report Final Validation Report Chem_Purity->Report Chiral_Purity->Report

Figure 1: Comprehensive HPLC validation workflow for chemical and enantiomeric purity assessment.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate System Suitability Tests (SST) as mandatory self-validating mechanisms before any sample data is accepted.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

Objective: Quantify the chemical purity of Fmoc-Orn(Ac)-OH and resolve synthesis-related impurities (e.g., des-Fmoc degradation products or pre-activation dipeptides).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Fmoc-Orn(Ac)-OH in 1 mL of a 50:50 Water:Acetonitrile diluent. Sonicate for 2 minutes to ensure complete dissolution.

  • System Suitability Test (SST): Inject a blank (diluent) to establish baseline stability. Follow with an injection of a resolution standard (Fmoc-Orn(Ac)-OH spiked with 1% Fmoc-Gly-OH). Proceed to sample analysis only if the resolution ( Rs​ ) between the two peaks is > 2.0.

  • Sample Analysis: Inject 10 µL of the sample. Record the chromatogram for 25 minutes (allowing 5 minutes for column re-equilibration).

  • Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio > 3. Calculate the relative area percentage of the main peak against the total peak area.

Impurity_Logic Main Fmoc-Orn(Ac)-OH Peak (Target) Imp1 Des-Fmoc Impurity (Early Elution) Imp1->Main Resolves via RP-HPLC Imp2 Dipeptide Impurity (Late Elution) Imp2->Main Resolves via RP-HPLC Imp3 D-Enantiomer (Chiral Separation) Imp3->Main Resolves via Chiral HPLC Cause1 Incomplete Protection or Degradation Cause1->Imp1 Cause2 Pre-activation Side Reactions Cause2->Imp2 Cause3 Racemization during Synthesis Cause3->Imp3

Figure 2: Logical relationship between synthesis side-reactions and HPLC impurity peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: Determine the enantiomeric excess (ee) and strictly quantify the D-isomer impurity.

  • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2), 4.6 x 250 mm, 5 µm[4].

  • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 265 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of Fmoc-Orn(Ac)-OH in 1 mL of Isopropanol.

  • SST (Racemic Standard): Inject a racemic mixture of Fmoc-D/L-Orn(Ac)-OH. Confirm baseline resolution ( Rs​ > 1.5) between the L-enantiomer (which typically elutes first due to spatial configuration) and the D-enantiomer.

  • Sample Injection: Inject 10 µL of the test sample.

  • Validation Criteria: The integrated area of the D-isomer peak must be ≤ 0.2% relative to the L-isomer peak area to meet Ultra-High Purity specifications.

References

  • Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN)[3] Source: Agilent Technologies URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases[4] Source: Phenomenex URL: [Link]

  • Title: Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization[6] Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Comparing coupling efficiency: Fmoc-Orn(Ac)-OH vs Fmoc-Arg(Pbf)-OH

Navigating Steric Hindrance in SPPS: A Comparative Guide to Fmoc-Arg(Pbf)-OH vs. Fmoc-Orn(Ac)-OH Coupling Dynamics As a Senior Application Scientist in peptide drug development, I frequently encounter sequences where arg...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Steric Hindrance in SPPS: A Comparative Guide to Fmoc-Arg(Pbf)-OH vs. Fmoc-Orn(Ac)-OH Coupling Dynamics

As a Senior Application Scientist in peptide drug development, I frequently encounter sequences where arginine incorporation becomes the critical bottleneck of the entire synthesis. In Structure-Activity Relationship (SAR) campaigns, researchers often substitute problematic arginine residues with ornithine derivatives, such as Fmoc-Orn(Ac)-OH, to evaluate the necessity of the guanidinium group's charge and hydrogen-bonding network.

Understanding the drastic differences in coupling efficiency between the standard arginine building block, Fmoc-Arg(Pbf)-OH, and its structural surrogate, Fmoc-Orn(Ac)-OH, is essential for optimizing synthesizer workflows, preventing chain termination, and maximizing crude peptide purity.

Mechanistic Causality: Steric Bulk vs. Linear Efficiency

The fundamental difference in coupling efficiency between these two building blocks lies in their side-chain architecture and the resulting steric microenvironment during α -carboxyl activation.

Fmoc-Arg(Pbf)-OH: The Cost of Guanidino Protection Fmoc-Arg(Pbf)-OH is the cornerstone reagent for incorporating arginine in Solid-Phase Peptide Synthesis (SPPS)[1](). The highly basic and nucleophilic guanidino group requires robust protection to prevent branching. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves this purpose effectively but introduces massive steric hindrance[2]().

When the α -carboxyl group is activated, the sheer volume of the Pbf group physically shields the electrophilic center, drastically slowing down intermolecular aminolysis (the attack by the resin-bound N-terminal amine). This kinetic delay allows a competing intramolecular side reaction to occur: the protected guanidino nitrogen attacks the activated carboxylate, forming an unreactive δ -lactam[1](). This cyclization permanently terminates the peptide chain, leading to deletion sequences and poor overall yields.

Fmoc-Orn(Ac)-OH: Unhindered Aminolysis In contrast, Fmoc-Orn(Ac)-OH features an acetylated δ -amino group. The acetyl moiety is electronically deactivated (forming a stable amide) and sterically linear. It lacks the bulky ring system of Pbf and the nucleophilic character of a free guanidine. Consequently, the activated α -carboxyl group remains highly accessible. Intermolecular aminolysis proceeds rapidly, outcompeting any potential side reactions and resulting in near-quantitative coupling efficiencies in a fraction of the time[3]().

Comparative Performance Data

To objectively evaluate these building blocks, we must look at their behavior under standard SPPS conditions. The table below summarizes the quantitative and qualitative data driving protocol decisions.

ParameterFmoc-Arg(Pbf)-OHFmoc-Orn(Ac)-OH
Side-Chain Steric Bulk Extremely High (Pbf group)Low (Linear Acetyl group)
Typical Coupling Kinetics Slow (60–120 minutes)Fast (30–45 minutes)
Primary Side Reaction δ -Lactam formation (Chain termination)Minimal (Stable side-chain amide)
Recommended Activator HATU / DIEA (Gold standard for hindered AAs)DIC / OxymaPure or HBTU / DIEA
Coupling Strategy Double coupling mandatory for high puritySingle coupling usually sufficient
Deprotection Profile Acid-labile (Requires 90-95% TFA cocktail)Acid-stable (Permanent modification in TFA)

Reaction Workflow & Logical Relationships

The following diagram illustrates the divergent reaction pathways and causal relationships when coupling these two amino acids.

G Resin Deprotected N-Terminal Peptide-Resin Arg Fmoc-Arg(Pbf)-OH (Bulky Pbf Group) Resin->Arg Orn Fmoc-Orn(Ac)-OH (Linear Acetyl Group) Resin->Orn Arg_Act Activation via HATU/DIEA (Stronger Reagents Needed) Arg->Arg_Act Orn_Act Activation via DIC/Oxyma (Standard Reagents) Orn->Orn_Act Hindrance High Steric Hindrance Slow Aminolysis Arg_Act->Hindrance NoHindrance Minimal Steric Hindrance Rapid Aminolysis Orn_Act->NoHindrance Lactam δ-Lactam Formation (Chain Termination) Hindrance->Lactam Intramolecular Attack Incomplete Incomplete Coupling Hindrance->Incomplete Kinetic Delay SuccessOrn Successful Orn Incorporation NoHindrance->SuccessOrn Fast Kinetics Double Double Coupling Intervention Incomplete->Double Kaiser Test Positive SuccessArg Successful Arg Incorporation Double->SuccessArg

Workflow comparing the coupling kinetics and side reactions of Fmoc-Arg(Pbf)-OH vs Fmoc-Orn(Ac)-OH.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary checkpoints (Kaiser tests and micro-cleavages) to definitively confirm reaction completion before proceeding to the next synthesis cycle.

Protocol A: High-Efficiency Coupling of Fmoc-Arg(Pbf)-OH

Because of the steric hindrance and risk of incomplete coupling[4](), a double coupling strategy utilizing the highly reactive aminium salt HATU is strictly recommended.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in peptide-synthesis grade N,N-Dimethylformamide (DMF) for 20 minutes. Drain completely.

  • Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-Arg(Pbf)-OH and 3.9 eq of HATU in a minimal volume of DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 1–2 minutes[1](). (Note: Prolonged pre-activation increases the risk of δ -lactam formation).

  • First Coupling: Add the activated solution to the resin. Agitate at room temperature for 60 minutes. Drain the reaction mixture.

  • Second Coupling (Mandatory): Repeat Step 2 with fresh reagents. Add to the resin and agitate for an additional 60 minutes[4]().

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser test on a few beads. A negative result (yellow/colorless beads) validates complete coupling. If a slight blue hue persists, perform a third coupling or cap with acetic anhydride to prevent deletion sequences.

Protocol B: Streamlined Coupling of Fmoc-Orn(Ac)-OH

Due to the minimal steric bulk of the acetylated side chain, standard coupling reagents and single-pass protocols are highly effective.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes. Drain completely.

  • Activation: Dissolve 3.0 eq of Fmoc-Orn(Ac)-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). No pre-activation time is strictly required due to the stability of the intermediate.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 45 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. The lack of steric hindrance almost universally results in a crisp negative (yellow) test after a single 45-minute cycle.

  • Orthogonal Check (Optional): If utilizing Fmoc-Orn(Ac)-OH as a permanent surrogate, perform a micro-cleavage (TFA/TIPS/Water, 95:2.5:2.5) on 5 mg of resin for 1 hour. Analyze via LC-MS to confirm the mass of the acetylated peptide, validating that the acetyl group remained stable during elongation.

References

  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review ACS Biomaterials Science & Engineering[Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis PubMed Central (PMC)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N5-Acetyl-N2-Fmoc-L-Ornithine

Advanced Safety and Operational Guide for Handling N5-Acetyl-N2-Fmoc-L-Ornithine 1. Introduction & Hazard Causality N5-Acetyl-N2-Fmoc-L-Ornithine (CAS 172690-48-1), commonly designated as Fmoc-Orn(Ac)-OH, is an essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling N5-Acetyl-N2-Fmoc-L-Ornithine

1. Introduction & Hazard Causality N5-Acetyl-N2-Fmoc-L-Ornithine (CAS 172690-48-1), commonly designated as Fmoc-Orn(Ac)-OH, is an essential orthogonally protected amino acid utilized in[1]. Because it is supplied as a fine, dry powder, its handling presents specific physicochemical risks that must be managed to maintain both operator safety and reagent integrity[2]. This guide provides a self-validating, causality-driven approach to personal protective equipment (PPE) selection, handling workflows, and disposal protocols.

2. Quantitative Hazard & Physicochemical Profile Understanding the inherent properties of Fmoc-Orn(Ac)-OH is the foundation of effective safety planning.

PropertyValueOperational Implication
CAS Number 172690-48-1Primary identifier for[2].
Molecular Weight 396.44 g/mol Critical for stoichiometric calculations in SPPS[1].
Storage Conditions 2-8°C, Sealed & DryRequires thermal equilibration before opening to prevent moisture degradation[2].
GHS Signal Word WarningIndicates moderate, manageable operational hazards[1].
Hazard Statements H315, H319, H335Skin irritant, serious eye irritant, and respiratory irritant[1],[3].

3. Personal Protective Equipment (PPE) Matrix & Causality Proper PPE selection goes beyond basic compliance; it requires understanding why specific barriers are necessary for the physical state of Fmoc-Orn(Ac)-OH[1].

  • Hand Protection (Nitrile vs. Butyl Rubber):

    • Protocol: Wear standard nitrile gloves (minimum 0.11 mm thickness) during dry powder manipulation.

    • Causality: Nitrile provides an excellent physical barrier against solid organic powders, preventing H315 (skin irritation)[1]. However, if dissolving the powder in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), operators must switch to or overlay with butyl rubber gloves. DMF rapidly permeates standard nitrile, acting as a carrier solvent that can transport dissolved Fmoc-Orn(Ac)-OH directly through the skin barrier.

  • Eye Protection (Chemical Splash Goggles):

    • Protocol: Snug-fitting chemical splash goggles are mandatory.

    • Causality: Safety glasses with side shields are insufficient. The fine powder of Fmoc-Orn(Ac)-OH is easily aerosolized by the draft of a fume hood. Goggles create a seal that prevents airborne particulates from causing H319 (serious eye irritation)[1],[3].

  • Respiratory Protection (Engineering Controls First):

    • Protocol: Handle strictly within a certified chemical fume hood. If a hood is unavailable, an N95/FFP2 particulate respirator is required.

    • Causality: The primary exposure route is inhalation of airborne dust, which triggers H335 (respiratory tract irritation)[1]. Engineering controls (fume hoods) are prioritized over respirators to capture particulates at the source.

  • Body Protection:

    • Protocol: Flame-retardant lab coat with knit cuffs.

    • Causality: Knit cuffs tightly grip the wrist, preventing the sleeve from dragging through spilled powder or coupling solvents, thereby eliminating a common vector for accidental cross-contamination.

4. Workflow Visualization

G Storage 1. Cold Storage (2-8°C, Dry) Equilibration 2. Thermal Equilibration (Desiccator, 30 min) Storage->Equilibration Prevent condensation PPE 3. PPE Donning (Nitrile, Goggles, Coat) Equilibration->PPE Pre-handling Weighing 4. Weighing (Fume Hood, Anti-static) PPE->Weighing H335 Mitigation Dissolution 5. Dissolution (DMF/NMP) Weighing->Dissolution Reagent Prep Waste 6. Waste Segregation (Non-Halogenated) Dissolution->Waste Safe Disposal

Operational workflow for safe handling and disposal of Fmoc-Orn(Ac)-OH.

5. Procedural Step-by-Step Methodology This protocol integrates safety directly into the experimental workflow, creating a self-validating system.

Step 1: Thermal Equilibration (Pre-Handling)

  • Remove the sealed Fmoc-Orn(Ac)-OH container from[2].

  • Place the unopened container in a desiccator at room temperature for 30 minutes.

  • Causality & Validation: Opening a cold container causes immediate condensation of atmospheric moisture onto the powder. This not only degrades the Fmoc protecting group but causes the powder to clump. A clumped powder requires forceful scraping, which dramatically increases the risk of aerosolization and spills. Validation: The container exterior should be completely dry and at ambient temperature before opening.

Step 2: Fume Hood Setup & Containment

  • Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Self-Validating Check: Tape a small strip of a Kimwipe to the bottom of the sash. It should pull gently inward. If it flutters violently, the draft is too high and will blow the Fmoc-Orn(Ac)-OH powder out of the weigh boat, causing an [1].

Step 3: Weighing and Transfer

  • Use a grounded, anti-static weigh boat or static-control gun (e.g., Zerostat) on the spatula and boat.

  • Causality: Fine amino acid powders hold static charge, causing them to repel from the spatula and scatter across the balance. Eliminating static ensures stoichiometric accuracy and prevents environmental contamination.

Step 4: Dissolution in Coupling Solvent

  • Transfer the weighed powder into the reaction vessel.

  • Add the designated coupling solvent (e.g., DMF, NMP, or DCM).

  • Cap the vessel tightly before vortexing or sonicating.

  • Causality: Sonicating an open vessel can create a micro-aerosol mist of the solvent and dissolved amino acid, bypassing standard particulate filters.

6. Spill Response and Disposal Plan

  • Solid Spill Response: If the dry powder is spilled, do not dry sweep . Dry sweeping aerosolizes the irritant[3]. Instead, gently cover the spill with paper towels lightly dampened with water or isopropanol to suppress dust formation. Carefully scoop the damp mass into a designated hazardous waste container and wipe the area with soap and water.

  • Liquid Spill Response: If spilled after dissolution in DMF/NMP, absorb the liquid with an inert, non-combustible material such as vermiculite or sand.

  • Waste Segregation:

    • Solid Waste: Empty vials and contaminated weigh boats should be disposed of in standard solid chemical waste.

    • Liquid Waste: Solutions of Fmoc-Orn(Ac)-OH in DMF or NMP must be routed to "Non-Halogenated Organic Waste" . If Dichloromethane (DCM) was used as a co-solvent, the entire mixture must be strictly segregated into "Halogenated Organic Waste" to prevent exothermic reactions in the waste stream.

7. References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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